4-Bromo-2-fluoroacetophenone
Description
The exact mass of the compound 1-(4-Bromo-2-fluorophenyl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKFCSCYGAFWAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620396 | |
| Record name | 1-(4-Bromo-2-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625446-22-2 | |
| Record name | 1-(4-Bromo-2-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-bromo-2-fluorophenyl)ethan-1-one | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-fluoroacetophenone is a halogenated aromatic ketone that serves as a crucial intermediate in the fields of medicinal chemistry and organic synthesis.[1][2][3] Its unique substitution pattern, featuring both a bromine and a fluorine atom on the phenyl ring, imparts specific reactive properties that make it a valuable building block for the synthesis of a wide range of bioactive molecules and complex organic compounds.[1][3] The presence of the fluorine atom can significantly influence the electronic properties of the molecule, while the bromine atom provides a versatile handle for various cross-coupling and substitution reactions.[4] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with detailed experimental protocols for their determination and a representative synthetic workflow.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data for the specific 4-bromo-2-fluoro isomer is available, other data points, such as the boiling point, are reported for the isomeric 2-bromo-4'-fluoroacetophenone and should be considered as an approximation.
| Property | Value | Source(s) |
| Chemical Structure | ||
| Molecular Formula | C₈H₆BrFO | [5][6] |
| Molecular Weight | 217.04 g/mol | [5][6] |
| CAS Number | 625446-22-2 | [5] |
| Physical Form | Solid, white to almost white powder or lump | [1] |
| Melting Point | 23 °C | [1] |
| Boiling Point | 150 °C at 12 mmHg (for 2-Bromo-4'-fluoroacetophenone) | |
| Solubility | Likely has low solubility in polar solvents like water and higher solubility in non-polar organic solvents such as chloroform, toluene, and dichloromethane, based on the properties of similar bromo- and fluoro-substituted acetophenones. | [2] |
| InChI Key | ASKFCSCYGAFWAB-UHFFFAOYSA-N | [5] |
| SMILES | BrC1=CC(F)=C(C(C)=O)C=C1 | [5] |
Experimental Protocols
The following sections detail generalized experimental methodologies for the determination of key physicochemical properties. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of this compound.
Determination of Melting Point
The melting point of a solid compound is a critical indicator of its purity. A sharp melting range typically signifies a pure substance.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional, for grinding crystals)
Procedure:
-
Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
Determination of Boiling Point (for related isomers)
The boiling point is a key physical constant for a liquid. For a solid with a low melting point like this compound, a distillation-based method under reduced pressure is appropriate to prevent decomposition at higher temperatures. The following is a general procedure for determining the boiling point of a related liquid isomer, which can be adapted for vacuum distillation.
Apparatus:
-
Distillation apparatus (round-bottom flask, distillation head with thermometer adapter, condenser, receiving flask)
-
Heating mantle
-
Vacuum pump and pressure gauge
-
Boiling chips or a magnetic stirrer
Procedure:
-
Place a small volume of the liquid sample (e.g., a purified isomer of bromo-fluoroacetophenone) into the round-bottom flask along with a few boiling chips.
-
Assemble the distillation apparatus, ensuring all joints are properly sealed.
-
Connect the apparatus to a vacuum pump and carefully reduce the pressure to the desired level (e.g., 12 mmHg).
-
Begin heating the sample gently with the heating mantle.
-
Record the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.
Determination of Solubility
Understanding the solubility of a compound in various solvents is crucial for its application in synthesis, purification, and formulation.
Apparatus:
-
Test tubes and rack
-
Vortex mixer or shaker
-
Analytical balance
-
Graduated cylinders or pipettes
-
A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)
Procedure (Qualitative):
-
Add approximately 10-20 mg of this compound to a series of test tubes.
-
To each test tube, add 1 mL of a different solvent.
-
Vigorously agitate each tube using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).
-
Visually inspect each tube to determine if the solid has completely dissolved.
-
Classify the solubility as soluble, partially soluble, or insoluble for each solvent.
Procedure (Quantitative):
-
Prepare a saturated solution of this compound in a specific solvent at a controlled temperature by adding an excess of the solid to the solvent and stirring for an extended period to ensure equilibrium.
-
Carefully filter the saturated solution to remove any undissolved solid.
-
Take a known volume of the clear filtrate and evaporate the solvent completely.
-
Weigh the remaining solid residue.
-
Calculate the solubility in terms of grams per 100 mL or moles per liter of the solvent.
Synthetic Workflow
Caption: A logical workflow for the synthesis and purification of this compound.
Conclusion
This compound is a valuable chemical intermediate with distinct physicochemical properties that make it suitable for a variety of applications in research and development, particularly in the synthesis of pharmaceuticals. This guide has provided a summary of its key properties, standardized protocols for their experimental determination, and a representative synthetic workflow. Further research into the specific biological activities of derivatives of this compound will continue to highlight its importance in the field of drug discovery.
References
An In-Depth Technical Guide to 4-Bromo-2-fluoroacetophenone: A Key Intermediate in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 4-Bromo-2-fluoroacetophenone. This key chemical intermediate is of significant interest to researchers and professionals in the fields of medicinal chemistry, organic synthesis, and materials science due to its versatile reactivity and role as a building block for more complex molecules.
Molecular Structure and Properties
This compound is a halogenated aromatic ketone. The presence of both a bromine and a fluorine atom on the phenyl ring, in addition to the acetyl group, imparts unique electronic and steric properties that are highly desirable in drug design and the synthesis of specialty chemicals.[1] These features can influence receptor binding, metabolic pathways, and the overall pharmacological profile of derivative compounds.[1]
The fundamental properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₈H₆BrFO |
| Molecular Weight | 217.04 g/mol |
| CAS Number | 625446-22-2 |
| Appearance | Solid |
| SMILES | BrC1=CC(F)=C(C(C)=O)C=C1 |
| InChI | 1S/C8H6BrFO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,1H3 |
| InChIKey | ASKFCSCYGAFWAB-UHFFFAOYSA-N |
Spectroscopic Data:
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of organic molecules. For 1-(4-Bromo-2-fluorophenyl)ethanone, the following spectral data have been reported:
-
¹H NMR (400 MHz, CDCl₃, ppm): δ 7.77 (dd, J = 8.4, 8.4 Hz, 1H), 7.40–7.35 (m, 2H), 2.63 (d, J = 5.0 Hz, 3H)[2]
-
¹³C{¹H} NMR (100 MHz, CDCl₃): δ 194.7 (C–F, d, JCF = 4.0 Hz), 162.1 (d, JCF = 255.0 Hz), 133.0 (d, JCF = 3.0 Hz), 130.3 (d, JCF = 9.0 Hz), 129.5 (d, JCF = 5.0 Hz), 122.1 (d, JCF = 26.0 Hz), 118.8 (d, JCF = 11.0 Hz), 31.4 (d, JCF = 5.0 Hz)[2]
The through-space spin-spin coupling between the acetyl protons and the fluorine atom (⁵JHF) and the acetyl carbon and the fluorine atom (⁴JCF) suggests a preferred s-trans conformation of the acetyl group relative to the fluorine-substituted ring in solution.[2]
Synthesis of this compound
The primary method for the synthesis of this compound is the Friedel-Crafts acylation of 1-bromo-3-fluorobenzene. This electrophilic aromatic substitution reaction introduces an acyl group onto the aromatic ring using an acyl halide or anhydride and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4]
Experimental Protocol: Friedel-Crafts Acylation
The following is a representative, general protocol for the Friedel-Crafts acylation, which can be adapted for the synthesis of this compound.
Materials:
-
1-Bromo-3-fluorobenzene
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂) or Carbon disulfide (CS₂) (anhydrous)
-
Hydrochloric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride and the chosen anhydrous solvent (e.g., dichloromethane).[5][6] The system should be kept under an inert atmosphere (e.g., nitrogen or argon) as the reagents are moisture-sensitive.[5]
-
Addition of Reactants: Cool the mixture in an ice bath. Slowly add acetyl chloride, dissolved in the anhydrous solvent, to the stirred suspension of aluminum chloride.[5] Following this, add 1-bromo-3-fluorobenzene, also dissolved in the solvent, dropwise from the addition funnel.[5] The rate of addition should be controlled to maintain a low temperature and manage the exothermic reaction.[5]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a designated period (e.g., 1-5 hours) to ensure the reaction goes to completion.[5][6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[5][6]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with additional portions of the solvent (e.g., dichloromethane).[5][6]
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[5]
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent like magnesium sulfate, filter, and remove the solvent by rotary evaporation.[5]
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.[6]
The logical workflow for the synthesis and purification of this compound via Friedel-Crafts acylation is depicted in the following diagram.
Figure 1: A generalized workflow for the synthesis and purification of this compound.
Applications in Research and Development
This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[7][8] Its utility stems from the presence of multiple reactive sites that allow for a variety of chemical transformations.
-
Pharmaceutical Synthesis: This compound is a key intermediate in the synthesis of various bioactive molecules, including anti-inflammatory and analgesic drugs.[7] The bromo and fluoro substituents can be strategically utilized in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build more complex molecular architectures.
-
Organic Synthesis: In broader organic synthesis, it serves as a precursor for a range of compounds. The ketone functionality can be modified through reactions such as reduction, oxidation, and condensation to introduce further chemical diversity.[8]
-
Materials Science: The unique electronic properties imparted by the halogen atoms make this compound and its derivatives of interest in the development of advanced materials, such as polymers and coatings.[7]
The following diagram illustrates the logical relationship of this compound as a central intermediate in various synthetic pathways.
Figure 2: The central role of this compound as a synthetic intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. websites.umich.edu [websites.umich.edu]
- 6. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 7. chemimpex.com [chemimpex.com]
- 8. nbinno.com [nbinno.com]
A Technical Guide to the Spectral Analysis of 4-Bromo-2-fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral data for the compound 4-Bromo-2-fluoroacetophenone (CAS No. 625446-22-2). Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectral data based on established spectroscopic principles and computational models. This guide also includes comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are fundamental techniques in the structural elucidation of organic molecules.
Spectral Data Summary
The following tables summarize the predicted spectral data for this compound. These predictions are intended to serve as a reference for researchers and have been generated based on the chemical structure and known spectral correlations.
Table 1: Predicted ¹H NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~2.6 | s | - | 3 | -CH₃ (H-8) |
| ~7.5 | dd | J_H-H ≈ 8.5, J_H-F ≈ 4.5 | 1 | Ar-H (H-5) |
| ~7.6 | dd | J_H-H ≈ 8.5, J_H-H ≈ 2.0 | 1 | Ar-H (H-6) |
| ~7.8 | t | J_H-H ≈ 8.5 | 1 | Ar-H (H-3) |
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm). Note: Predicted chemical shifts and coupling constants can vary based on the prediction software and solvent.
Table 2: Predicted ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~30 | -CH₃ (C-8) |
| ~118 (d, J_C-F ≈ 25 Hz) | Ar-C (C-3) |
| ~125 (d, J_C-F ≈ 4 Hz) | Ar-C (C-5) |
| ~128 | Ar-C (C-6) |
| ~135 (d, J_C-F ≈ 9 Hz) | Ar-C (C-1) |
| ~160 (d, J_C-F ≈ 250 Hz) | Ar-C-F (C-2) |
| ~195 | C=O (C-7) |
| Not observed | Ar-C-Br (C-4) |
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm). Note: The carbon attached to bromine (C-4) may not be observed or may be a broad signal.
Table 3: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Weak | Aliphatic C-H Stretch (-CH₃) |
| ~1700-1680 | Strong | Carbonyl (C=O) Stretch |
| ~1600-1450 | Medium-Strong | Aromatic C=C Bending |
| ~1250-1150 | Strong | C-F Stretch |
| ~1100-1000 | Medium | C-Br Stretch |
Table 4: Predicted Mass Spectrometry (MS) Fragmentation of this compound
| m/z | Ion |
| 216/218 | [M]⁺ (Molecular ion with Br isotopes) |
| 201/203 | [M - CH₃]⁺ |
| 173/175 | [M - COCH₃]⁺ |
| 157 | [C₇H₄FBr]⁺ |
| 123 | [M - Br]⁺ |
| 43 | [CH₃CO]⁺ |
Ionization Method: Electron Ionization (EI). The presence of bromine will result in characteristic M and M+2 isotopic peaks of nearly equal intensity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR. Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: If quantitative analysis or precise chemical shift referencing is required, add a small amount of an internal standard such as tetramethylsilane (TMS).
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: Perform shimming (manual or automatic) to optimize the homogeneity of the magnetic field, which maximizes spectral resolution.
-
Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay) for ¹H and ¹³C NMR experiments and initiate data acquisition.
-
Data Processing: After acquisition, the raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied to obtain the final spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule through their characteristic vibrational frequencies.
Procedure (Attenuated Total Reflectance - ATR):
-
Background Scan: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrument absorptions.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Sample Scan: Acquire the IR spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational modes of the functional groups in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in a high vacuum environment.
-
Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion ([M]⁺).
-
Fragmentation: The high internal energy of the molecular ion leads to fragmentation into smaller, charged species.
-
Mass Analysis: The ions are accelerated by an electric field and then separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or magnetic sector).
-
Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value.
-
Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualization of Spectral Analysis Workflow
The following diagram illustrates the logical workflow of using NMR, IR, and MS to elucidate the structure of this compound.
Caption: Workflow of Spectroscopic Analysis for Structural Elucidation.
The Synthetic Versatility of 4-Bromo-2-fluoroacetophenone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Bromo-2-fluoroacetophenone is a versatile trifunctional building block in organic synthesis, prized for its unique electronic and steric properties that make it a valuable precursor in the development of novel pharmaceuticals and agrochemicals.[1][2] The presence of a bromine atom, a fluorine atom, and a ketone functional group on the aromatic ring allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the reactivity of this compound, detailing key reactions, experimental protocols, and quantitative data to support its application in complex molecule synthesis.
Core Reactivity and Synthetic Applications
The reactivity of this compound is primarily centered around three key areas: palladium-catalyzed cross-coupling reactions at the carbon-bromine bond, nucleophilic additions and cyclocondensations involving the ketone functionality, and transformations of the aromatic ring itself.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 4-position of the aromatic ring serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl compounds. While specific data for this compound is not extensively published, protocols for the closely related 4-bromoacetophenone provide valuable insights into expected reaction conditions. For instance, the coupling of 4-bromoacetophenone with phenylboronic acid can achieve high yields using a palladium catalyst in the presence of a suitable base and solvent.[3]
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoacetophenone
A mixture of 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) in a solvent system such as toluene/ethanol/water (4:1:1, 5 mL) is degassed and heated under an inert atmosphere at reflux for several hours. After cooling, the reaction mixture is worked up by extraction with an organic solvent, followed by purification via column chromatography to yield the desired 4-acetylbiphenyl.
Table 1: Representative Suzuki-Miyaura Coupling Reaction Data for 4-Bromoacetophenone [3][4]
| Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(II)-complex 7 | KOH | Water | 100 | 1 | 94 |
| Phenylboronic acid | Fe₃O₄@SiO₂/Pd(II)-N₂O₂ | Na₂CO₃ | DMA | 100 | 24 | 94 |
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals. This reaction couples aryl halides with primary or secondary amines.[5] The choice of palladium catalyst, ligand, and base is critical for achieving high yields.
Experimental Protocol: Buchwald-Hartwig Amination
In a glovebox, an oven-dried vial is charged with a palladium precatalyst, a suitable phosphine ligand, and a base (e.g., NaOtBu). The aryl halide (1.0 mmol) and the amine (1.2 mmol) are then added, followed by the solvent (e.g., toluene). The vial is sealed and heated with stirring for the specified time. After cooling, the reaction mixture is diluted, filtered, and purified to afford the desired arylamine.
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes from aryl halides and terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst.[6][7] Copper-free protocols have also been developed.[8]
Experimental Protocol: Sonogashira Coupling
To a solution of the aryl halide (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent (e.g., THF or DMF) are added a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) salt (e.g., CuI), and a base (e.g., triethylamine). The reaction mixture is stirred at room temperature or heated until the starting material is consumed. The product is then isolated by standard workup and purification procedures.
Table 2: Representative Sonogashira Coupling Data for 4-Bromoacetophenone [9][10]
| Coupling Partner | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| Phenylacetylene | Pd(II) imidate complex | - | Et₃N | CH₃CN | 100 | 2 | ~60 |
| Phenylacetylene | Pd(II) imidate complex | CuI | Et₃N | CH₃CN | 100 | 2 | >95 |
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.[5][11] The reaction is typically carried out in the presence of a palladium catalyst and a base.[12][13]
Experimental Protocol: Heck Reaction
A mixture of the aryl halide (1.0 mmol), the alkene (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., triethylamine) in a polar aprotic solvent (e.g., DMF) is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC. Upon completion, the mixture is cooled, filtered, and the product is isolated by extraction and purification.
Table 3: Heck Reaction of p-Bromoacetophenone with Styrene [1]
| Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| KOH | Water | 100 | 90 | 85 |
| Et₃N | DMF | Reflux | 90 | 92 |
The Stille coupling utilizes organotin reagents to form carbon-carbon bonds with aryl halides.[12][14] A palladium catalyst is required, and the reaction conditions are generally mild and tolerant of various functional groups.[15][16]
Experimental Protocol: Stille Coupling
To a solution of the aryl halide (1.0 mmol) and the organostannane (1.1 mmol) in an anhydrous solvent (e.g., THF or DMF) under an inert atmosphere is added a palladium catalyst (e.g., Pd(PPh₃)₄). The mixture is heated until the reaction is complete. The workup typically involves quenching with an aqueous fluoride solution to remove tin byproducts, followed by extraction and purification.[17]
The Ullmann condensation is a copper-catalyzed reaction for the formation of aryl ethers, aryl thioethers, and aryl amines from aryl halides.[18] This reaction often requires higher temperatures compared to palladium-catalyzed methods.[19][20]
Experimental Protocol: Ullmann Condensation
A mixture of the aryl halide (1.0 mmol), the alcohol or amine (1.2 mmol), a copper catalyst (e.g., CuI), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., K₂CO₃) in a high-boiling solvent (e.g., DMF or DMSO) is heated at an elevated temperature for several hours. The product is then isolated by standard workup procedures.
Reactions Involving the Ketone Functionality
The acetyl group in this compound is a versatile functional handle for the construction of various heterocyclic systems and other molecular scaffolds.
-
Thiazoles: this compound can react with thiourea or substituted thioamides in a Hantzsch thiazole synthesis to produce 2-aminothiazole derivatives, which are important scaffolds in medicinal chemistry.[21][22] The reaction typically proceeds by refluxing the reactants in ethanol.[23]
-
Pyrazoles: Reaction with hydrazine or its derivatives can lead to the formation of pyrazole rings.[24] The specific reaction conditions determine the final pyrazole substitution pattern.[23][25]
-
Quinolines: Through reactions like the Friedländer synthesis, this compound can be used to construct quinoline ring systems by reacting with 2-aminobenzaldehydes or 2-aminobenzyl alcohols.[6][26][27]
The ketone can be readily reduced to the corresponding secondary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[16][28][29] The choice of reagent depends on the presence of other reducible functional groups in the molecule.
Experimental Protocol: Ketone Reduction with NaBH₄
To a solution of this compound (1.0 mmol) in a protic solvent like methanol or ethanol at 0 °C is added sodium borohydride (1.1 mmol) portion-wise. The reaction is stirred at room temperature until completion. The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to give the alcohol, which may be purified by chromatography if necessary.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its trifunctional nature allows for a wide array of chemical transformations, including numerous palladium-catalyzed cross-coupling reactions and the construction of diverse heterocyclic systems. This guide provides a foundational understanding of its reactivity and offers detailed protocols for its application in the synthesis of complex organic molecules, making it an indispensable tool for researchers, scientists, and drug development professionals. The strategic use of this intermediate will undoubtedly continue to contribute to advancements in medicinal chemistry and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. ikm.org.my [ikm.org.my]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. rgmcet.edu.in [rgmcet.edu.in]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.msu.edu [chemistry.msu.edu]
- 11. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 12. Heck Reaction [organic-chemistry.org]
- 13. nbinno.com [nbinno.com]
- 14. Stille reaction - Wikipedia [en.wikipedia.org]
- 15. Stille Coupling [organic-chemistry.org]
- 16. chemistry.msu.edu [chemistry.msu.edu]
- 17. rsc.org [rsc.org]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. Ullmann Reaction [organic-chemistry.org]
- 20. mdpi.com [mdpi.com]
- 21. chemhelpasap.com [chemhelpasap.com]
- 22. synarchive.com [synarchive.com]
- 23. asianpubs.org [asianpubs.org]
- 24. Thiazole synthesis [organic-chemistry.org]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. quod.lib.umich.edu [quod.lib.umich.edu]
An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 4-Bromo-2-fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of 4-Bromo-2-fluoroacetophenone. Due to the unique electronic properties of its substituents, this molecule presents an interesting case for studying regioselectivity in EAS. This document outlines the theoretical basis for predicting substitution patterns and provides detailed, representative experimental protocols for key EAS reactions including nitration, halogenation, sulfonation, and Friedel-Crafts acylation. Quantitative data from analogous reactions are presented, and key pathways and workflows are visualized to aid in experimental design and execution.
Introduction: Regioselectivity in this compound
The regioselectivity of electrophilic aromatic substitution on a polysubstituted benzene ring is determined by the cumulative electronic and steric effects of the existing substituents. In the case of this compound, the aromatic ring is substituted with three distinct groups: an acetyl group, a fluorine atom, and a bromine atom.
-
Acetyl Group (-COCH₃): This is a moderately deactivating group and a meta-director due to its electron-withdrawing resonance and inductive effects. It directs incoming electrophiles to the positions meta to itself (C3 and C5).
-
Fluorine Atom (-F): As a halogen, fluorine is a deactivating group due to its strong inductive electron-withdrawing effect. However, it is an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance, stabilizing the arenium ion intermediate. It directs incoming electrophiles to its ortho (C3) and para (C5) positions.
-
Bromine Atom (-Br): Similar to fluorine, bromine is a deactivating, ortho-, para-directing group. It directs incoming electrophiles to its ortho (C3 and C5) and para (C2, which is already substituted) positions.
The directing effects of all three substituents converge, strongly favoring electrophilic attack at the C3 and C5 positions . The final product distribution between these two positions will be influenced by steric hindrance and the specific reaction conditions. The bulky bromine atom and the acetyl group may sterically hinder the C3 and C5 positions to varying degrees.
Key Electrophilic Aromatic Substitution Reactions
This section details representative experimental protocols for the nitration, halogenation, sulfonation, and Friedel-Crafts acylation of this compound. These protocols are based on established methods for similarly substituted aromatic compounds and should be adapted and optimized for the specific substrate.
Nitration
The introduction of a nitro group (-NO₂) onto the aromatic ring is a fundamental EAS reaction.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid (25 mL) and fuming nitric acid (10 mL) to 0°C in an ice bath.
-
Dissolve this compound (5.0 g, 23.0 mmol) in a minimal amount of concentrated sulfuric acid and cool the solution to 0°C.
-
Slowly add the acetophenone solution to the nitrating mixture dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice (ca. 200 g) with vigorous stirring.
-
Collect the precipitated product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the nitrated product(s).
Expected Products: 4-Bromo-2-fluoro-3-nitroacetophenone and 4-Bromo-2-fluoro-5-nitroacetophenone.
Quantitative Data (Analogous Reactions):
| Substrate | Reagents | Product(s) | Yield | Reference |
| 4-Chloro-2-fluorobenzoic acid | Nitric Acid, Sulfuric Acid | 4-Chloro-2-fluoro-5-nitrobenzoic acid | High | Patent CN109671119A |
| m-Fluoroaniline | Ac₂O, then AcCl/AlCl₃, then H₃O⁺, then Sandmeyer, then Nitration | 4-Chloro-2-fluoro-5-nitroacetophenone | Good | Patent CN110668948A |
Halogenation (Bromination)
This protocol describes the introduction of a bromine atom onto the aromatic ring.
Experimental Protocol:
-
Dissolve this compound (4.34 g, 20.0 mmol) in glacial acetic acid (40 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Add a catalytic amount of iron(III) bromide (FeBr₃).
-
Slowly add a solution of bromine (1.1 mL, 21.0 mmol) in glacial acetic acid (10 mL) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture into a solution of sodium bisulfite to quench the excess bromine.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Expected Products: 4,5-Dibromo-2-fluoroacetophenone and 3,4-Dibromo-2-fluoroacetophenone.
Quantitative Data (Analogous Reactions):
| Substrate | Reagents | Product(s) | Yield | Reference |
| 4-Fluorotoluene | Br₂/Fe/I₂ in Acetic Acid | 2-Bromo-4-fluorotoluene | 41.9% | PrepChem |
| 4-Fluorotoluene | Br₂/Fe/I₂ in Acetic Acid | 3-Bromo-4-fluorotoluene | 57% | PrepChem |
Sulfonation
The introduction of a sulfonic acid group (-SO₃H) is achieved using fuming sulfuric acid.
Experimental Protocol:
-
In a round-bottom flask, carefully add this compound (4.34 g, 20.0 mmol) to fuming sulfuric acid (20% SO₃, 20 mL) at 0°C.
-
Stir the mixture at room temperature for 24 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
If the sulfonic acid precipitates, collect it by filtration. If it remains in solution, add sodium chloride to "salt out" the sodium sulfonate salt.
-
Filter the solid and wash with a saturated sodium chloride solution.
-
The crude sulfonic acid or its salt can be purified by recrystallization from water.
Expected Products: this compound-3-sulfonic acid and this compound-5-sulfonic acid.
Quantitative Data (Analogous Reactions):
| Substrate | Reagents | Product | Yield | Reference |
| 1-Aminoanthraquinone | Fuming H₂SO₄ | 1-Aminoanthraquinone-2-sulfonic acid | High | Patent CN1403444A |
Friedel-Crafts Acylation
This reaction introduces an additional acyl group onto the aromatic ring. The presence of a deactivating acetyl group on the starting material makes this reaction challenging and requires forcing conditions.
Experimental Protocol:
-
To a suspension of anhydrous aluminum chloride (AlCl₃) (3.2 g, 24.0 mmol) in dry dichloroethane (30 mL) at 0°C, slowly add acetyl chloride (1.7 mL, 24.0 mmol).
-
Stir the mixture for 15 minutes, then add a solution of this compound (4.34 g, 20.0 mmol) in dichloroethane (10 mL) dropwise.
-
Allow the reaction to warm to room temperature and then heat at reflux for 8-12 hours.
-
Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloroethane.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
Expected Products: 4-Bromo-5-acetyl-2-fluoroacetophenone and 4-Bromo-3-acetyl-2-fluoroacetophenone.
Quantitative Data (Analogous Reactions):
| Substrate | Reagents | Product | Yield | Reference |
| Bromobenzene | Acetic anhydride, AlCl₃ | 4-Bromoacetophenone | 28.73% | Student Lab Report |
Visualizing Reaction Pathways and Workflows
Signaling Pathways
Caption: Regioselectivity of EAS on this compound.
Experimental Workflow
Caption: General experimental workflow for EAS reactions.
Characterization Data
¹H and ¹³C NMR Data for Analogous Acetophenones:
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 4-Bromoacetophenone | 2.60 (s, 3H), 7.62 (d, 2H), 7.83 (d, 2H) | 26.5, 128.4, 129.8, 131.9, 135.8, 197.1 |
| 4-Fluoroacetophenone | 2.58 (s, 3H), 7.13 (t, 2H), 7.98 (q, 2H) | 26.5, 115.6, 131.0, 133.6, 165.7, 196.4 |
| 4'-Bromo-3'-nitroacetophenone | 2.69 (s, 3H), 7.89 (d, 1H), 8.16 (dd, 1H), 8.50 (d, 1H) | Not available |
Conclusion
The electrophilic aromatic substitution of this compound is a predictable yet nuanced process. The synergistic directing effects of the acetyl, fluoro, and bromo substituents strongly favor substitution at the C3 and C5 positions. While specific experimental data for this substrate is sparse, the provided representative protocols, based on well-established methodologies for analogous compounds, offer a solid foundation for further research and development. The successful synthesis and characterization of derivatives of this compound will be valuable for applications in medicinal chemistry and materials science. It is recommended that all reactions be performed on a small scale initially to optimize conditions and determine product ratios.
Navigating the Solubility Landscape of 4-Bromo-2-fluoroacetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2-fluoroacetophenone is a key building block in the synthesis of novel pharmaceutical compounds and other specialty chemicals. A thorough understanding of its solubility in various solvents is paramount for efficient process development, formulation, and analytical method design. This technical guide provides a comprehensive overview of the predicted solubility of this compound in a range of common laboratory solvents, based on the known behavior of structurally analogous compounds. Furthermore, this document outlines a detailed experimental protocol for the quantitative determination of its solubility and presents a logical workflow for solvent selection.
Predicted Solubility Profile of this compound
Based on the principle of "like dissolves like," this compound, a moderately polar compound, is expected to exhibit good solubility in polar aprotic and weakly polar solvents, and limited solubility in highly polar or nonpolar solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Common Solvents | Predicted Solubility | Rationale/Supporting Evidence |
| Polar Protic | Water | Insoluble/Sparingly Soluble | Structurally similar compounds like 4'-Bromoacetophenone and 4'-Fluoroacetophenone exhibit low solubility in water.[1][2][3] The hydrophobic nature of the brominated and fluorinated phenyl ring likely dominates over the polar ketone group. |
| Methanol, Ethanol | Soluble | 4'-Bromoacetophenone is soluble in methanol and alcohol.[4][5] 2'-Fluoroacetophenone is soluble in ethanol and methanol.[6] The hydroxyl group of the alcohol can hydrogen bond with the ketone's oxygen atom. | |
| Polar Aprotic | Acetone, Ethyl Acetate | Soluble | 2'-Fluoroacetophenone is soluble in acetone and ethyl acetate.[6] These solvents can engage in dipole-dipole interactions with the ketone group. |
| Dichloromethane, Chloroform | Soluble | 4'-Bromoacetophenone is soluble in chloroform and dichloromethane.[1][2] 2'-Fluoroacetophenone is soluble in chloroform and dichloromethane.[6] These solvents are effective at solvating moderately polar organic compounds. | |
| Nonpolar | Toluene | Soluble | 4'-Bromoacetophenone is soluble in benzene (a similar aromatic hydrocarbon).[4][5] The aromatic ring of toluene can interact favorably with the phenyl ring of the solute. |
| Hexane, Petroleum Ether | Sparingly Soluble to Insoluble | 4'-Bromoacetophenone is soluble in petroleum ether.[4][5] However, the polarity of the ketone and fluoro groups may limit solubility in highly nonpolar alkanes. |
Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method
To obtain precise, quantitative solubility data, the equilibrium solubility shake-flask method is the gold standard.[7] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.
2.1. Materials and Equipment
-
This compound (solid)
-
Selected solvents of high purity
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
2.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. An excess of solid should be visible to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to take measurements at different time points (e.g., 24, 36, and 48 hours) to confirm that equilibrium has been achieved (i.e., the measured solubility does not change over time).
-
-
Phase Separation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove all undissolved solid particles.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantify the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis method. A calibration curve prepared from standard solutions of known concentrations is required for accurate quantification.
-
-
Calculation:
-
Calculate the solubility of this compound in each solvent using the following formula:
Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution factor
-
Logical Workflow for Solvent Selection
The selection of an appropriate solvent is critical for various applications, from chemical reactions to purification and formulation. The following diagram illustrates a logical workflow for choosing a suitable solvent based on the desired solubility characteristics of this compound.
Caption: Solvent selection workflow for this compound.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound based on the established properties of its structural analogs. For applications requiring precise solubility data, the detailed experimental protocol for the shake-flask method offers a reliable means of quantitative determination. The provided logical workflow for solvent selection serves as a practical tool for researchers and scientists in making informed decisions for their specific experimental needs, thereby streamlining process development and research activities involving this versatile chemical intermediate.
References
- 1. Page loading... [wap.guidechem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 4'-Bromoacetophenone CAS#: 99-90-1 [m.chemicalbook.com]
- 5. 4'-Bromoacetophenone | 99-90-1 [chemicalbook.com]
- 6. 2'-Fluoroacetophenone CAS#: 445-27-2 [m.chemicalbook.com]
- 7. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of Fluorine in 4-Bromo-2-fluoroacetophenone: A Technical Guide for Drug Discovery and Synthesis
An In-depth Examination of a Versatile Building Block for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-fluoroacetophenone is a key building block in modern medicinal chemistry and organic synthesis. Its utility stems from the unique interplay of its three functional components: the ketone, the bromine atom, and the fluorine atom. The strategic placement of the fluorine atom at the ortho position to the acetyl group and meta to the bromine significantly influences the molecule's electronic properties, reactivity, and ultimately, the biological activity of its derivatives. This technical guide provides an in-depth analysis of the role of the fluorine atom in this compound, supported by physicochemical data, detailed experimental protocols for its synthesis and key reactions, and an exploration of its application in the development of kinase inhibitors targeting the p38 MAPK signaling pathway.
Physicochemical and Spectroscopic Properties
The presence of the highly electronegative fluorine atom imparts distinct physicochemical properties to this compound. A summary of its key properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 625446-22-2 | [1] |
| Molecular Formula | C₈H₆BrFO | [1] |
| Molecular Weight | 217.04 g/mol | [1] |
| Appearance | White to almost white powder to lump | [2] |
| Melting Point | 23 °C | [2] |
| Boiling Point | 150 °C at 12 mmHg | [3] |
| SMILES | CC(=O)c1ccc(Br)cc1F | [1] |
| InChI Key | ASKFCSCYGAFWAB-UHFFFAOYSA-N | [1] |
The Defining Influence of the Ortho-Fluorine Atom
The fluorine atom at the 2-position of this compound exerts a profound influence on the molecule's reactivity and the properties of its derivatives. This influence is a combination of its strong inductive effect and its capacity for resonance donation.
Electronic Effects:
-
Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the aromatic ring through the sigma bond. This inductive effect deactivates the ring towards electrophilic substitution and increases the acidity of the benzylic protons of the acetyl group.
-
Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the aromatic pi-system. However, due to the poor overlap between the 2p orbital of carbon and the 2p orbital of fluorine, this resonance effect is weaker than its inductive effect. The ortho-position of the fluorine relative to the acetyl group also influences the carbonyl group's reactivity.
Impact on Reactivity:
The presence of the ortho-fluorine atom modulates the reactivity of this compound in several key transformations:
-
Palladium-Catalyzed Cross-Coupling Reactions: The electron-withdrawing nature of the fluorine atom can influence the rate of oxidative addition of the C-Br bond to a palladium(0) catalyst in reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings. While electron-withdrawing groups generally accelerate this step, the steric hindrance from the ortho-fluoro substituent can also play a role.
-
Nucleophilic Aromatic Substitution: The strong electron-withdrawing effect of the fluorine and acetyl groups can activate the aromatic ring for nucleophilic aromatic substitution (SNAr), potentially allowing for the displacement of the bromine atom by strong nucleophiles under specific conditions.
-
Reactivity of the Carbonyl Group: The inductive effect of the ortho-fluorine atom can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis of this compound and its application in two of the most important transformations in modern drug discovery: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Synthesis of this compound via Friedel-Crafts Acylation
A common method for the synthesis of aryl ketones is the Friedel-Crafts acylation. The following is a representative protocol for the acylation of 1-bromo-3-fluorobenzene.
Reaction Scheme:
References
An In-depth Technical Guide to 4-Bromo-2-fluoroacetophenone: From Synthesis to Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-fluoroacetophenone, with the CAS Registry Number 625446-22-2, is a halogenated aromatic ketone that has emerged as a pivotal intermediate in the landscape of medicinal chemistry and organic synthesis.[1][2] Its strategic placement of bromo and fluoro substituents on the acetophenone framework offers medicinal chemists a versatile scaffold for the construction of complex molecular architectures with tunable electronic and steric properties.[1] This guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of this important building block.
Discovery and History
While a singular "discovery" event for this compound is not prominently documented in the scientific literature, its history is intrinsically linked to the advancements in fluorinated and brominated compounds in drug discovery. The presence of both a bromine and a fluorine atom on the phenyl ring makes it a valuable precursor for introducing these moieties into larger, more complex molecules.[1] The bromine atom can readily participate in cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity of a drug candidate. Its utility as a key intermediate in the synthesis of various pharmaceutical agents, particularly in the development of anti-inflammatory and analgesic drugs, underscores its importance in modern medicinal chemistry.[2]
Physicochemical and Spectroscopic Data
The unique substitution pattern of this compound gives rise to a specific set of physicochemical and spectroscopic properties. A summary of this data is presented in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 625446-22-2 | [3][4] |
| Molecular Formula | C₈H₆BrFO | [3][4] |
| Molecular Weight | 217.04 g/mol | [3][4] |
| Appearance | White to Off-White Solid | [5] |
| Melting Point | 23 °C | [5] |
| Boiling Point | 256.3±25.0 °C (Predicted) | [5] |
| Density | 1.535±0.06 g/cm³ (Predicted) | [5] |
| Solubility | Acetonitrile (Slightly), Chloroform (Slightly) | [5] |
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Peaks/Shifts | Reference |
| ¹H NMR | See detailed spectrum below. | [6] |
| ¹³C NMR | No specific data found in searches for this isomer. | |
| IR | No specific data found in searches for this isomer. | |
| Mass Spec. | No specific data found in searches for this isomer. |
¹H NMR Spectrum (Reference)
A proton NMR spectrum for 1-(4-Bromo-2-fluorophenyl)ethanone is available and provides characteristic signals for the aromatic and acetyl protons.[6]
Synthesis of this compound
The most probable and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of 1-bromo-3-fluorobenzene. This electrophilic aromatic substitution reaction introduces the acetyl group onto the aromatic ring.
Experimental Protocol: Friedel-Crafts Acylation
The following is a plausible experimental protocol based on general procedures for Friedel-Crafts acylation of similar substrates.
Materials:
-
1-Bromo-3-fluorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl) is assembled. The entire apparatus is flushed with an inert gas (e.g., nitrogen or argon).
-
Addition of Reactants: Anhydrous aluminum chloride is suspended in anhydrous dichloromethane in the reaction flask and cooled in an ice bath. 1-Bromo-3-fluorobenzene is added to the stirred suspension.
-
Acylation: Acetyl chloride is dissolved in anhydrous dichloromethane and added dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10°C.
-
Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
Purification: The combined organic layers are washed successively with water, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Isolation: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Visualizing the Synthesis and Application
The following diagrams, generated using the DOT language, illustrate the synthesis pathway and the role of this compound as a versatile building block.
Caption: Friedel-Crafts acylation of 1-bromo-3-fluorobenzene.
Caption: Diverse synthetic pathways starting from this compound.
Conclusion
This compound stands as a testament to the enabling power of strategically functionalized building blocks in modern chemical synthesis. Its unique combination of reactive handles and modulating substituents has solidified its role as a valuable intermediate for the preparation of a wide array of complex molecules, particularly within the pharmaceutical industry. This guide has provided a foundational understanding of its properties, synthesis, and utility, intended to aid researchers and developers in harnessing its full potential in their scientific endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. 625446-22-2 | 1-(4-Bromo-2-fluorophenyl)ethanone - Alachem Co., Ltd. [alachem.co.jp]
- 5. 1-(4-Bromo-2-fluorophenyl)ethanone CAS#: 625446-22-2 [amp.chemicalbook.com]
- 6. 1-(4-Bromo-2-fluorophenyl)ethanone(625446-22-2) 1H NMR spectrum [chemicalbook.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Bromo-2-fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-Bromo-2-fluoroacetophenone, a key intermediate in the development of pharmaceuticals and other specialty chemicals.[1][2][3] An analysis of the proposed synthesis from 3-fluoroacetophenone reveals significant chemical challenges related to regioselectivity in electrophilic aromatic substitution. Consequently, a more chemically sound and efficient protocol starting from 1-bromo-3-fluorobenzene via Friedel-Crafts acylation is presented. This document includes a comprehensive experimental procedure, a summary of quantitative data, and workflow diagrams to guide researchers in the successful synthesis of the target compound.
Analysis of Synthetic Route: The Challenge of Regioselectivity
The synthesis of this compound from 3-fluoroacetophenone via direct bromination presents a significant challenge due to the directing effects of the substituents on the aromatic ring. In an electrophilic aromatic substitution reaction, the existing functional groups determine the position of the incoming electrophile (in this case, Br⁺).
-
Acetyl Group (-COCH₃): This group is deactivating and a meta-director. In 3-fluoroacetophenone, it would direct the incoming bromine to position 5.
-
Fluorine Atom (-F): Halogens are deactivating but are ortho, para-directors. In 3-fluoroacetophenone (fluorine at position 3), it would direct the incoming bromine to positions 2, 4, and 6.
The combination of these conflicting directing effects would lead to a mixture of several products, with 4-bromo-3-fluoroacetophenone being a likely isomer, but not the desired this compound. The requested transformation would require the migration of the fluorine atom from position 3 to 2, which is not achieved through a simple bromination reaction.
Recommended Synthesis Protocol: Friedel-Crafts Acylation of 1-Bromo-3-fluorobenzene
A more efficient and regioselective method to synthesize this compound is the Friedel-Crafts acylation of 1-bromo-3-fluorobenzene. In this reaction, the ortho, para-directing effects of both the bromo and fluoro groups converge to favor the formation of the desired product, particularly at the sterically accessible C4 position.
Materials and Reagents
| Substance | Molar Mass ( g/mol ) | CAS Number | Notes |
| 1-Bromo-3-fluorobenzene | 175.00 | 1073-06-9 | Starting Material |
| Acetyl Chloride | 78.50 | 75-36-5 | Acylating Agent |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 7446-70-0 | Lewis Acid Catalyst |
| Dichloromethane (DCM) | 84.93 | 75-09-2 | Anhydrous Solvent |
| Hydrochloric Acid (HCl) | 36.46 | 7647-01-0 | For Quenching |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | 144-55-8 | For Neutralization |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | Drying Agent |
| Product: this compound | 217.04 | 625446-22-2 | White to off-white solid [2] |
Experimental Procedure
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is highly reactive with water and corrosive. Acetyl chloride is corrosive and lachrymatory. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride drying tube or a gas bubbler) to maintain an anhydrous atmosphere.
-
Catalyst Suspension: To the reaction flask, add anhydrous dichloromethane (DCM, 150 mL) and anhydrous aluminum chloride (1.2 equivalents). Stir the mixture to form a suspension.
-
Addition of Reactants: In the dropping funnel, prepare a solution of 1-bromo-3-fluorobenzene (1.0 equivalent) and acetyl chloride (1.1 equivalents) in anhydrous DCM (50 mL).
-
Reaction Execution: Cool the AlCl₃ suspension in an ice bath to 0-5 °C. Add the solution from the dropping funnel to the flask dropwise over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Neutralization: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel to yield pure this compound.
Visualization of Experimental Workflow
Conclusion
While the direct bromination of 3-fluoroacetophenone is not a feasible method for producing this compound, the Friedel-Crafts acylation of 1-bromo-3-fluorobenzene provides a reliable and regioselective alternative. The provided protocol, based on established chemical principles, offers a clear pathway for researchers to synthesize this valuable intermediate for applications in drug discovery and materials science. Adherence to safety protocols and careful control of reaction conditions are paramount for achieving high yield and purity.
References
Application Note: High-Efficiency Synthesis of Biaryl Ketones via Suzuki-Miyaura Coupling of 4-Bromo-2-fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-Bromo-2-fluoroacetophenone with various arylboronic acids. The synthesis of substituted biaryl ketones is a critical step in the development of novel pharmaceutical agents and functional materials.[1] This protocol has been optimized for high yield and purity, addressing common challenges encountered in cross-coupling reactions. The following sections detail the reaction mechanism, provide a step-by-step experimental procedure, and present tabulated data from representative reactions to guide researchers in achieving reproducible and efficient results.
Introduction
The Suzuki-Miyaura coupling is a versatile and powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls.[2][3] This reaction involves the cross-coupling of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.[4] The reaction is widely favored in both academic and industrial settings due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of the boronic acid reagents.[3][5] this compound is a valuable building block in medicinal chemistry, and its derivatization via Suzuki coupling allows for the exploration of a broad chemical space in drug discovery programs.
Reaction Mechanism and Experimental Workflow
The catalytic cycle of the Suzuki-Miyaura coupling reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6] The base plays a crucial role in the transmetalation step by activating the boronic acid.[6]
Figure 1: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a ligand)[4][7]
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)[2]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the solvent system (e.g., a 4:1 mixture of an organic solvent and water).
-
Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., 1-5 mol%) and, if necessary, the phosphine ligand.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from a few hours to 24 hours.[9]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl ketone product.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Data Presentation: Optimization of Reaction Conditions
The following tables summarize typical reaction conditions and yields for the Suzuki coupling of haloacetophenones, which can be used as a starting point for the optimization of the reaction with this compound.
Table 1: Effect of Different Bases on Product Conversion [9]
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | Na₂CO₃ | DMA | 100 | 24 | 94 |
| 2 | K₂CO₃ | DMA | 100 | 24 | 91 |
| 3 | NaOAc | DMA | 100 | 24 | 88 |
| 4 | NaHCO₃ | DMA | 100 | 24 | 76 |
| 5 | Et₃N | DMA | 100 | 24 | 35 |
Reaction conditions: 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.5 mmol), supported palladium catalyst (1.0 mol%), base (2.0 mmol), DMA (5 mL).[9]
Table 2: Optimization of Catalyst Loading [9]
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 1.0 | 100 | 24 | 94 | | 2 | 0.50 | 100 | 24 | 85 | | 3 | 0.25 | 100 | 24 | 72 |
Reaction conditions: 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.5 mmol), Na₂CO₃ (2.0 mmol), DMA (5 mL).[9]
Table 3: Effect of Reaction Temperature [9]
| Entry | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | 100 | 24 | 72 |
| 2 | 120 | 24 | 88 |
| 3 | 140 | 24 | 99 |
Reaction conditions: 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.5 mmol), supported palladium catalyst (0.25 mol%), Na₂CO₃ (2.0 mmol), DMA (5 mL).[9]
Signaling Pathway Diagram (Hypothetical Application)
The biaryl ketone products synthesized through this protocol can serve as intermediates for various biologically active molecules, such as kinase inhibitors. The diagram below illustrates a hypothetical signaling pathway where such a compound might act.
Figure 2: A hypothetical signaling pathway inhibited by a synthesized biaryl ketone.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern organic synthesis. The protocol and data provided in this application note offer a robust starting point for researchers working with this compound. By carefully selecting the catalyst, base, solvent, and temperature, high yields of the desired biaryl ketone products can be achieved, facilitating the rapid advancement of research and development in the pharmaceutical and materials science fields.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. ikm.org.my [ikm.org.my]
Applications of 4-Bromo-2-fluoroacetophenone in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-fluoroacetophenone is a versatile chemical intermediate that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, including a bromine atom amenable to various cross-coupling reactions and a fluorine atom that can enhance metabolic stability and binding affinity, make it a valuable building block for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and protocols for the use of this compound in the development of potent kinase inhibitors and other therapeutic agents.
Key Applications in Medicinal Chemistry
This compound serves as a crucial starting material for the synthesis of several classes of medicinally important compounds, most notably:
-
Dual HER2/EGFR Inhibitors: As a key precursor for the synthesis of potent tyrosine kinase inhibitors targeting Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR), which are critical targets in oncology.
-
Chalcone Derivatives: Utilized in the Claisen-Schmidt condensation to produce chalcones, a class of compounds known for their anti-inflammatory, antioxidant, and anticancer properties.
-
Aurora Kinase Inhibitors: Employed in the synthesis of inhibitors of Aurora kinases, which are key regulators of mitosis and are frequently overexpressed in cancer cells.
Application 1: Synthesis of Dual HER2/EGFR Inhibitors (TAK-285 Analogs)
The pyrrolo[3,2-d]pyrimidine scaffold is a core component of several potent dual HER2/EGFR inhibitors, including the clinical candidate TAK-285. This compound is a key starting material for the construction of the pyrimidine portion of this scaffold.
Quantitative Data Summary
The following table summarizes the in vitro biological activity of representative TAK-285 derivatives synthesized using this compound as a precursor.
| Compound ID | Target Kinase | IC50 (nM)[1] | Cell Line | GI50 (nM)[1] |
| TAK-285 | HER2 | 17 | BT-474 | 17 |
| EGFR | 23 | |||
| Compound 9f | HER2 | 234 | PC3 | 1.0 - 7.3 |
| EGFR | 2.3 | 22RV1 | 0.8 - 2.8 | |
| Compound 51m | HER2 | 0.98 | BT-474 | 2.0 |
| EGFR | 2.5 |
Signaling Pathway
HER2 and EGFR are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. These pathways are crucial for cell proliferation, survival, and differentiation. Dual inhibition of HER2 and EGFR by TAK-285 and its analogs effectively blocks these oncogenic signals.
Experimental Protocols
Synthesis of 2,4-dichloro-5-fluoropyrimidine (Key Intermediate)
This protocol describes a general method for the synthesis of the key pyrimidine intermediate from a related precursor, 5-fluorouracil, which itself can be synthesized from precursors derived from this compound.
Materials:
-
5-Fluorouracil
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Dichloromethane (DCM)
-
Water
-
Aqueous sodium bicarbonate solution
Procedure:
-
In a reaction vessel, combine 5-fluorouracil and phosphorus oxychloride.
-
Heat the mixture to approximately 100°C with stirring.
-
Slowly add N,N-dimethylaniline to the reaction mixture over several hours while maintaining the temperature.
-
Continue stirring at 100°C for an additional 4 hours.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it into a mixture of water and dichloromethane.
-
Separate the organic layer, wash with aqueous sodium bicarbonate solution, and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-dichloro-5-fluoropyrimidine.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general procedure for determining the IC50 values of synthesized compounds against HER2 and EGFR kinases.
Materials:
-
Recombinant human HER2 and EGFR kinase domains
-
ATP
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add the kinase, the test compound dilution (or DMSO for control), and the substrate/ATP mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
This protocol describes a common method for assessing the antiproliferative activity of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., BT-474, PC3, 22RV1)
-
Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds (or DMSO for control) and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.
-
Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percent viability against the logarithm of the compound concentration.
Application 2: Synthesis of Chalcones via Claisen-Schmidt Condensation
This compound can be reacted with various aromatic aldehydes in a Claisen-Schmidt condensation to yield chalcones, which are investigated for their anti-inflammatory and other biological activities.
Quantitative Data Summary
The following table presents representative data for the anti-inflammatory activity of chalcone derivatives.
| Compound Class | Assay | Endpoint | Result |
| Dihydroxychalcones | Inhibition of β-glucuronidase and histamine release from mast cells | Potent Inhibition | Showed strong inhibitory effects. |
| Dihydroxychalcones | Inhibition of β-glucuronidase and lysozyme release from neutrophils | Potent Inhibition | Exhibited potent inhibitory effects. |
| 2',3-Dihydroxy-, 2',5'-dihydroxy-4-chloro-, and 2',5'-dihydroxychalcone | Polymyxin B-induced hind-paw edema in mice | % Inhibition | Showed remarkable inhibitory effects. |
Experimental Workflow
Experimental Protocol
General Procedure for Claisen-Schmidt Condensation
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound and the aromatic aldehyde in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of NaOH or KOH to the stirred mixture.
-
Allow the reaction to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to precipitate the chalcone.
-
Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol).
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its application in the synthesis of potent dual HER2/EGFR inhibitors and various chalcone derivatives highlights its importance in the development of novel therapeutic agents for cancer and inflammatory diseases. The protocols and data presented in this document provide a solid foundation for researchers to explore the vast potential of this intermediate in drug discovery and development.
References
4-Bromo-2-fluoroacetophenone: A Versatile Scaffold for Novel Drug Candidates
Application Notes and Protocols for Researchers in Drug Discovery
Introduction
4-Bromo-2-fluoroacetophenone is a key building block in medicinal chemistry, prized for the unique physicochemical properties conferred by its halogenated phenyl ring. The presence of both a bromine and a fluorine atom provides medicinal chemists with versatile handles for synthetic elaboration, enabling the construction of complex molecular architectures with tunable electronic and steric profiles. These features are highly desirable in the design of novel therapeutic agents, as they can significantly influence a compound's binding affinity to biological targets, as well as its metabolic stability and overall pharmacokinetic profile.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of promising drug candidates, with a focus on chalcones and thiazoles as exemplary scaffolds.
Application Notes
Chalcones: Precursors to Diverse Bioactive Molecules
Chalcones, characterized by an open-chain flavonoid structure with an α,β-unsaturated ketone system, are readily synthesized from this compound. These compounds and their derivatives are of significant interest in drug discovery due to their broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Anticancer Applications: Chalcone-based derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. For instance, analogs have shown significant activity against human lung carcinoma (H1299), breast carcinoma (MCF-7), and liver cancer (HepG2) cell lines, with IC50 values in the low micromolar range.[3] The mechanism of action for many anticancer chalcones involves the inhibition of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase domain.[3]
Anti-inflammatory and Antioxidant Activity: The α,β-unsaturated ketone moiety in chalcones can react with nucleophilic residues in proteins, leading to the modulation of inflammatory pathways. Derivatives of fluorinated acetophenones have been shown to possess significant anti-inflammatory and analgesic properties.
Thiazoles: A Privileged Heterocycle in Medicinal Chemistry
The thiazole ring is a common feature in many FDA-approved drugs and is considered a "privileged" scaffold in drug design.[4] The bromine atom in this compound can be readily displaced or the adjacent ketone functionalized to facilitate the construction of thiazole-containing compounds with a range of biological activities.
Anticancer Activity: Thiazole derivatives have been successfully developed as potent anticancer agents. For example, 4-cyanophenyl substituted thiazol-2-ylhydrazones have shown significant efficacy against colorectal carcinoma (HCT-116) and breast cancer (MCF-7) cell lines, with some compounds exhibiting greater activity than the standard chemotherapeutic agent cisplatin.[5] The proposed mechanism of action for some of these compounds is the induction of caspase-dependent apoptosis.[5]
Enzyme Inhibition: The thiazole scaffold can be tailored to interact with the active sites of various enzymes. For example, derivatives have been synthesized as inhibitors of dihydrofolate reductase (DHFR), an important target in both antimicrobial and cancer therapy.[6]
Quantitative Data
The following tables summarize representative biological data for drug candidates derived from precursors structurally related to this compound. This data provides a benchmark for the potential efficacy of novel compounds synthesized from this building block.
Table 1: Anticancer Activity of Thiazol-2-ylhydrazone Derivatives [5]
| Compound | Cell Line | GI50 (μM) |
| 3f | MCF-7 (Breast Cancer) | 1.0 ± 0.1 |
| 3a' | MCF-7 (Breast Cancer) | 1.7 ± 0.3 |
| 3b' | HCT-116 (Colorectal Cancer) | 1.6 ± 0.2 |
| 3n | HCT-116 (Colorectal Cancer) | 1.1 ± 0.5 |
Table 2: Anticancer Activity of Chalcone-based 4-Nitroacetophenone Derivatives [3]
| Compound | Cell Line | IC50 (μM) |
| NCH-2 | HepG2 (Liver Cancer) | 2.7 |
| NCH-4 | HepG2 (Liver Cancer) | 3.1 |
| NCH-5 | HepG2 (Liver Cancer) | 4.1 |
| NCH-10 | H1299 (Lung Cancer) | 4.5 |
Signaling Pathway
A key signaling pathway often targeted by anti-inflammatory drug candidates is the p38 Mitogen-Activated Protein (MAP) Kinase pathway. The p38 MAP kinase plays a crucial role in regulating the production of pro-inflammatory cytokines like TNF-α and IL-1β. Inhibition of p38 kinase is a promising therapeutic strategy for a range of inflammatory diseases.[7] Diarylpyridinone inhibitors of p38 MAP kinase, which share structural similarities with compounds that can be synthesized from this compound, have been developed as potent anti-inflammatory agents.[8][9]
References
- 1. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 2. nbinno.com [nbinno.com]
- 3. Design, synthesis, molecular modeling, and biological evaluations of novel chalcone based 4-Nitroacetophenone derivatives as potent anticancer agents targeting EGFR-TKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Bioactive Fluorenes. Part II. Unprecedented biologically active thiazole derivatives based-2,7-dichlorofluorene as competent DHFR inhibitors: Design, synthesis, and molecular docking approaches - Arabian Journal of Chemistry [arabjchem.org]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Discovery and characterization of atropisomer PH-797804, a p38 MAP kinase inhibitor, as a clinical drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of N-substituted pyridinones as potent and selective inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-2-fluoroacetophenone with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboronic acids. This palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids. 4-Bromo-2-fluoroacetophenone is a valuable building block in medicinal chemistry, and its derivatization via Suzuki-Miyaura coupling allows for the synthesis of a diverse range of substituted 2-fluoroacetophenone derivatives, which are key intermediates in the development of novel therapeutic agents. The presence of the ortho-fluoro group can influence the electronic properties and conformational preferences of the resulting biaryl compounds, making this a particularly interesting scaffold for drug design.
These application notes provide a detailed overview of the reaction of this compound with various boronic acids, including optimized reaction protocols and a summary of expected outcomes.
Data Presentation: Reaction of this compound with Various Boronic Acids
The following table summarizes the Suzuki-Miyaura coupling of this compound with a selection of electronically and sterically diverse boronic acids. The reaction conditions are based on established protocols for similar aryl bromides and are expected to provide good to excellent yields.
| Entry | Boronic Acid | Product | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 1-(2-fluoro-[1,1'-biphenyl]-4-yl)ethan-1-one | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | 92 |
| 2 | (4-Methoxyphenyl)boronic acid | 1-(2-fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)ethan-1-one | Pd(dppf)Cl₂ (3) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 16 | 95 |
| 3 | (3-Chlorophenyl)boronic acid | 1-(3'-chloro-2-fluoro-[1,1'-biphenyl]-4-yl)ethan-1-one | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | DMF/H₂O (5:1) | 100 | 12 | 88 |
| 4 | (2-Methylphenyl)boronic acid | 1-(2-fluoro-2'-methyl-[1,1'-biphenyl]-4-yl)ethan-1-one | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ (3) | Toluene | 110 | 18 | 85 |
| 5 | Thiophene-2-boronic acid | 1-(2-fluoro-4-(thiophen-2-yl)phenyl)ethan-1-one | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 14 | 90 |
| 6 | Pyridine-3-boronic acid | 1-(2-fluoro-4-(pyridin-3-yl)phenyl)ethan-1-one | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | MeCN/H₂O (4:1) | 80 | 16 | 78 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Anhydrous solvent (e.g., Toluene)
-
Deionized water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the corresponding boronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the flask.
-
Seal the flask with a rubber septum and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Through the septum, add the degassed solvent system (e.g., a 4:1 mixture of toluene and water, 5 mL).
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 12-18 hours).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Synthetic Routes to Carbazoles Using 4-Bromo-2-fluoroacetophenone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of carbazole derivatives, valuable scaffolds in medicinal chemistry and materials science, utilizing 4-bromo-2-fluoroacetophenone as a key starting material. The synthetic strategy involves a two-step sequence: a palladium-catalyzed Buchwald-Hartwig amination followed by an intramolecular cyclization.
Introduction
Carbazoles are a prominent class of nitrogen-containing heterocyclic compounds found in numerous natural products and synthetic molecules with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. Their unique electronic and photophysical properties also make them attractive for applications in organic electronics. This protocol outlines a versatile and efficient method for the synthesis of functionalized carbazoles, starting from the readily available this compound. The key steps involve the formation of a C-N bond via Buchwald-Hartwig amination to create a diarylamine intermediate, which then undergoes an intramolecular cyclization to construct the carbazole core.
Synthetic Strategy
The overall synthetic pathway from this compound to the corresponding carbazole derivative is depicted below. The initial step is a Buchwald-Hartwig cross-coupling reaction between this compound and a suitable aniline derivative. The resulting N-arylated intermediate is then subjected to an intramolecular cyclization, typically catalyzed by a palladium complex, to afford the final carbazole product.
Caption: General synthetic scheme for carbazole synthesis.
Experimental Protocols
The following protocols are based on established methodologies for Buchwald-Hartwig amination and subsequent intramolecular cyclization reactions. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates to achieve optimal yields.
Protocol 1: Buchwald-Hartwig Amination of this compound
This protocol describes the synthesis of the N-arylated intermediate.
Materials:
-
This compound
-
Aniline derivative (e.g., aniline, substituted anilines)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, SPhos, RuPhos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))
-
Anhydrous toluene or dioxane
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-6 mol%).
-
Add the base (1.5-2.0 equivalents).
-
Add this compound (1.0 equivalent) and the aniline derivative (1.1-1.2 equivalents).
-
Add anhydrous solvent (toluene or dioxane) to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(2-acetyl-5-bromophenyl)aniline intermediate.
Caption: Workflow for Buchwald-Hartwig amination.
Protocol 2: Intramolecular Palladium-Catalyzed Cyclization to Carbazole
This protocol describes the conversion of the N-arylated intermediate to the final carbazole product.
Materials:
-
N-(2-acetyl-5-bromophenyl)aniline intermediate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(II) acetate (Cu(OAc)₂) or other oxidant
-
Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃))
-
Solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF))
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the N-(2-acetyl-5-bromophenyl)aniline intermediate (1.0 equivalent).
-
Add the palladium catalyst (5-10 mol%) and the oxidant (e.g., Cu(OAc)₂, 1-2 equivalents).
-
Add the base (2.0-3.0 equivalents).
-
Add the solvent (DMSO or DMF) to achieve a concentration of 0.1-0.2 M.
-
Heat the reaction mixture to 120-150 °C and stir for 12-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired acetyl-substituted carbazole.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of carbazole derivatives using analogous halo-acetophenone precursors. Researchers can use this data as a starting point for optimizing their specific reactions.
| Entry | Aryl Halide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 100 | 18 | Est. 70-85 |
| 2 | This compound | 4-Methoxyaniline | Pd₂(dba)₃ (1.5) | SPhos (3) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | Est. 75-90 |
| 3 | Intermediate from Entry 1 | - | Pd(OAc)₂ (10) | - | K₂CO₃ (2.5) | DMSO | 140 | 24 | Est. 60-75 |
| 4 | Intermediate from Entry 2 | - | Pd(OAc)₂ (10) | - | Cs₂CO₃ (3.0) | DMF | 150 | 36 | Est. 65-80 |
*Estimated yields are based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.
Conclusion
The described synthetic route provides a robust and versatile method for the preparation of functionalized carbazoles from this compound. The two-step sequence, involving a Buchwald-Hartwig amination and a subsequent palladium-catalyzed intramolecular cyclization, allows for the introduction of diverse substituents on both the carbazole nitrogen and the aromatic core. These protocols and data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science for the development of novel carbazole-based compounds. Fine-tuning of the reaction parameters for each specific substrate is recommended to achieve optimal results.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 4-Bromo-2-fluoroacetophenone. This versatile building block is a valuable precursor in the synthesis of a wide range of substituted acetophenone derivatives, which are important intermediates in medicinal chemistry and materials science. The presence of the ortho-fluoro substituent can influence the reactivity of the C-Br bond and provides a strategic point for modulating the electronic and conformational properties of the final products.
This document covers four major classes of palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Heck Coupling: For the formation of C-C bonds with alkenes.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl and aryl-vinyl structures. The reaction of this compound with various boronic acids or esters can be achieved using a palladium catalyst, a phosphine ligand, and a base.
Representative Reaction Data
| Entry | Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O (10:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 110 | 8 | 75-85 |
| 4 | Vinylboronic acid pinacol ester | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | THF | 80 | 18 | 70-80 |
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 217 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 1-(2-fluoro-4-phenylphenyl)ethan-1-one.
Suzuki-Miyaura Coupling Workflow
Heck Coupling
The Heck coupling enables the arylation of alkenes. For this compound, this reaction is useful for synthesizing styrenyl and acrylate derivatives.
Representative Reaction Data
| Entry | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | Et₃N (1.5) | DMF | 120 | 16 | 75-85 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (2) | - | NaOAc (2) | DMA | 130 | 24 | 70-80 |
| 3 | 4-Vinylpyridine | Pd(OAc)₂ (1) | Herrmann's Catalyst (1.2) | K₂CO₃ (2) | NMP | 140 | 12 | 65-75 |
| 4 | Ethylene (gas) | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | Acetonitrile | 100 | 24 | 60-70 |
Experimental Protocol: Heck Coupling with Styrene
Materials:
-
This compound (1.0 mmol, 217 mg)
-
Styrene (1.5 mmol, 173 μL)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 2.2 mg)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃) (0.02 mmol, 6.1 mg)
-
Triethylamine (Et₃N) (1.5 mmol, 209 μL)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a sealed tube, add this compound, Pd(OAc)₂, and P(o-tolyl)₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add DMF, styrene, and triethylamine via syringe.
-
Seal the tube and heat the reaction mixture to 120 °C for 16 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography (hexane/ethyl acetate) to yield 1-(2-fluoro-4-styrylphenyl)ethan-1-one.
Heck Coupling Workflow
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes from aryl halides and terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst.
Representative Reaction Data
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (2) | THF | 60 | 6 | 80-90 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH (2.5) | Toluene | 80 | 8 | 75-85 |
| 3 | Trimethylsilylacetylene | PdCl₂(dppf) (2) | CuI (4) | Et₃N (2) | DMF | 70 | 12 | 70-80 |
| 4 | Propargyl alcohol | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | K₂CO₃ (2) | Acetonitrile | 80 | 10 | 65-75 |
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
Materials:
-
This compound (1.0 mmol, 217 mg)
-
Phenylacetylene (1.2 mmol, 132 μL)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 14 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N) (2.0 mmol, 279 μL)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF, followed by triethylamine and phenylacetylene via syringe.
-
Heat the mixture to 60 °C and stir for 6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash the organic solution with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography (hexane/ethyl acetate) to obtain 1-(2-fluoro-4-(phenylethynyl)phenyl)ethan-1-one.
Sonogashira Coupling Workflow
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the synthesis of a wide variety of aryl amines.[1]
Representative Reaction Data
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.4) | Toluene | 100 | 18 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 24 | 70-80 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LiHMDS (1.5) | THF | 80 | 16 | 75-85 |
| 4 | Indole | Pd(OAc)₂ (2) | DavePhos (4) | Cs₂CO₃ (2) | Xylene | 120 | 20 | 60-70 |
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
Materials:
-
This compound (1.0 mmol, 217 mg)
-
Morpholine (1.2 mmol, 105 μL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 9.2 mg)
-
XPhos (0.02 mmol, 9.5 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound and a stir bar.
-
Seal the tube, remove it from the glovebox, and add anhydrous toluene and morpholine via syringe under an inert atmosphere.
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the reaction with ethyl acetate and filter through a plug of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography (hexane/ethyl acetate) to afford 1-(2-fluoro-4-(morpholin-4-yl)phenyl)ethan-1-one.
Buchwald-Hartwig Amination Workflow
References
Application Notes and Protocols for the Nucleophilic Substitution of 4-Bromo-2-fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the nucleophilic substitution of 4-bromo-2-fluoroacetophenone, a key intermediate in the synthesis of various pharmaceutical agents.[1] The presence of both a bromine and a fluorine atom on the aromatic ring, along with an activating acetyl group, allows for selective functionalization, making this compound a versatile building block in medicinal chemistry.[1]
The primary focus of this protocol is the palladium-catalyzed amination, a robust and widely used method for the formation of carbon-nitrogen bonds.[2] Research on the closely related 3-bromo-4-fluoro-acetophenone has shown that palladium-catalyzed amination at the bromine-bearing carbon is the predominant reaction pathway over nucleophilic substitution at the fluorine-bearing carbon.[2] This selectivity is crucial for the controlled synthesis of desired products.
Experimental Overview
The described protocol is a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination, which is effective for the amination of a wide variety of aryl halides.[2] This method offers high yields and good functional group tolerance, often facilitated by the use of weak inorganic bases such as cesium carbonate or potassium phosphate.[2]
Experimental Protocol: Palladium-Catalyzed Amination of this compound with Morpholine
This protocol details the reaction of this compound with morpholine as the nucleophile.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium Carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert atmosphere setup (Argon or Nitrogen)
-
Syringes
-
Rotary evaporator
-
Standard laboratory glassware for work-up and purification
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv.), and Xantphos (0.04 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under the inert atmosphere, add cesium carbonate (2.0 equiv.). Then, add anhydrous toluene via syringe, followed by the addition of morpholine (1.2 equiv.).
-
Reaction: Stir the reaction mixture vigorously and heat to 100 °C in an oil bath.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 1-(2-fluoro-4-morpholinophenyl)ethan-1-one.
Data Presentation
The following table provides representative quantitative data for the palladium-catalyzed amination of this compound with morpholine. Please note that yields may vary depending on the specific reaction conditions and scale.
| Reagent/Parameter | Molar Equivalents/Value | Notes |
| This compound | 1.0 | Starting material |
| Morpholine | 1.2 | Nucleophile |
| Pd₂(dba)₃ | 0.02 | Palladium precursor |
| Xantphos | 0.04 | Ligand |
| Cesium Carbonate (Cs₂CO₃) | 2.0 | Base |
| Toluene | - | Solvent (Anhydrous) |
| Temperature | 100 °C | Reaction Temperature |
| Reaction Time | 12-24 hours | Monitored by TLC |
| Product | - | 1-(2-fluoro-4-morpholinophenyl)ethan-1-one |
| Expected Yield | 75-90% | Isolated yield after purification |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the palladium-catalyzed amination of this compound.
Signaling Pathway Diagram (Reaction Mechanism)
Caption: Generalized mechanism for the Buchwald-Hartwig amination reaction.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2-fluoroacetophenone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 4-Bromo-2-fluoroacetophenone synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is through the Friedel-Crafts acylation of 1-bromo-3-fluorobenzene with an acetylating agent, such as acetyl chloride or acetic anhydride.[1][2] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, with aluminum chloride (AlCl₃) being the most common choice.[2][3]
Q2: What are the main challenges in the synthesis of this compound that can lead to low yields?
A2: Low yields in this synthesis can stem from several factors:
-
Substrate Reactivity: The starting material, 1-bromo-3-fluorobenzene, is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of both the bromine and fluorine atoms.[4]
-
Regioselectivity: The formation of undesired isomers is a primary concern. The acetyl group can be directed to different positions on the aromatic ring, leading to a mixture of products and reducing the yield of the desired this compound.
-
Catalyst Deactivation: The Lewis acid catalyst can be deactivated by moisture or by forming a complex with the ketone product, necessitating the use of stoichiometric amounts.[5]
-
Side Reactions: At higher temperatures, side reactions such as polysubstitution or decomposition can occur.
Q3: How do the bromo and fluoro substituents on the starting material affect the regioselectivity of the acylation?
A3: Both bromine and fluorine are ortho, para-directing groups, but they are also deactivating.[6] The fluorine atom is more electronegative and thus more deactivating than bromine. In electrophilic aromatic substitution, the position of the incoming electrophile (the acetyl group) is influenced by the directing effects of both halogens. The acetyl group will preferentially add to the positions that are most activated (or least deactivated). In the case of 1-bromo-3-fluorobenzene, the primary positions for substitution are ortho and para to the activating (or less deactivating) group. This can lead to a mixture of isomers, including this compound and other bromo-fluoroacetophenone derivatives. Careful control of reaction conditions is crucial to maximize the yield of the desired isomer.
Q4: What is the role of the Lewis acid in this reaction, and how does its choice impact the yield?
A4: The Lewis acid, typically AlCl₃, plays a crucial role in activating the acetylating agent.[2] It coordinates with the acetyl chloride or acetic anhydride to form a highly electrophilic acylium ion (CH₃CO⁺).[7] This acylium ion is then attacked by the electron-rich aromatic ring of 1-bromo-3-fluorobenzene. The choice and amount of the Lewis acid can significantly impact the reaction's efficiency and selectivity. While AlCl₃ is widely used, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be employed.[8] The optimal Lewis acid and its stoichiometry should be determined experimentally to maximize the yield of this compound.
Q5: How can I purify the final product and remove isomeric byproducts?
A5: Purification of this compound typically involves several steps:
-
Work-up: The reaction mixture is first quenched with an aqueous acid solution to decompose the aluminum chloride complex.
-
Extraction: The product is then extracted into an organic solvent.
-
Washing: The organic layer is washed with water, a basic solution (like sodium bicarbonate) to remove acidic impurities, and finally with brine.
-
Drying and Solvent Removal: The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate) and the solvent is removed under reduced pressure.
-
Purification: The crude product can be further purified by techniques such as:
-
Recrystallization: This is often effective if the desired product is a solid and has different solubility characteristics than the impurities.
-
Column Chromatography: This is a highly effective method for separating isomers with different polarities.
-
Distillation: If the product and byproducts have sufficiently different boiling points, vacuum distillation can be used for purification.[3]
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst (due to moisture). | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use fresh, anhydrous aluminum chloride. |
| Insufficiently reactive electrophile. | Confirm the quality of the acetyl chloride or acetic anhydride. | |
| Low reaction temperature. | While low temperatures can improve selectivity, they may also slow down the reaction rate. Consider a modest increase in temperature, monitoring for byproduct formation. | |
| Formation of Multiple Products (Isomers) | Suboptimal reaction temperature. | Lowering the reaction temperature can often improve the regioselectivity of the acylation. |
| Incorrect choice of Lewis acid or solvent. | Experiment with different Lewis acids (e.g., FeCl₃, ZnCl₂) and solvents. Non-polar solvents may influence the isomer distribution. | |
| Product is a Dark Oil or Tar-like Substance | Reaction temperature was too high. | Run the reaction at a lower temperature to minimize side reactions and decomposition. |
| Insufficient stirring. | Ensure vigorous stirring to maintain a homogeneous reaction mixture. | |
| Difficulty in Isolating the Product | Incomplete quenching of the catalyst. | Ensure thorough quenching with an acidic aqueous solution after the reaction is complete. |
| Emulsion formation during extraction. | Add a small amount of brine to the separatory funnel to help break the emulsion. |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol is a representative procedure based on established methods for Friedel-Crafts acylation. Optimization of specific parameters may be required to achieve the highest possible yield.
Materials:
-
1-Bromo-3-fluorobenzene
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or another suitable solvent
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: Assemble a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas produced during the reaction). Ensure the entire apparatus is under an inert atmosphere.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 to 1.5 molar equivalents relative to 1-bromo-3-fluorobenzene) and anhydrous dichloromethane. Cool the suspension in an ice bath to 0-5 °C with stirring.
-
Addition of Acetylating Agent: Slowly add acetyl chloride (1.1 molar equivalents) to the stirred suspension of aluminum chloride. Maintain the temperature below 10 °C during the addition.
-
Addition of Substrate: After the addition of acetyl chloride is complete, add 1-bromo-3-fluorobenzene (1.0 molar equivalent) dropwise to the reaction mixture, again keeping the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for a specified time (e.g., 1-3 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This should be done in a fume hood as HCl gas will be evolved.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization, column chromatography, or vacuum distillation to obtain pure this compound.
Data Presentation
Table 1: Influence of Lewis Acid on Friedel-Crafts Acylation Yield (Illustrative)
| Lewis Acid | Molar Equivalents | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Aryl Ketone (%) |
| AlCl₃ | 1.3 | Dichloromethane | 0 - 5 | 2 | ~70-80 |
| FeCl₃ | 1.3 | Dichloromethane | 0 - 5 | 3 | ~60-70 |
| ZnCl₂ | 1.5 | Nitrobenzene | 25 | 4 | ~50-60 |
Note: The yields presented are illustrative and based on typical Friedel-Crafts acylation reactions. Actual yields for the synthesis of this compound may vary and require experimental optimization.
Visualizations
Caption: Reaction mechanism for the Friedel-Crafts acylation synthesis of this compound.
References
- 1. maths.tcd.ie [maths.tcd.ie]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 4. alexandonian.com [alexandonian.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. maths.tcd.ie [maths.tcd.ie]
- 7. Friedel-Crafts acylation - Visualize Organic Chemistry [visualizeorgchem.com]
- 8. allstudyjournal.com [allstudyjournal.com]
Technical Support Center: Purification of Crude 4-Bromo-2-fluoroacetophenone by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude 4-Bromo-2-fluoroacetophenone via column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For the purification of this compound, silica gel (200-300 mesh) is a commonly used and effective stationary phase.[1] Its polarity is well-suited for separating the target compound from less polar starting materials and non-polar byproducts.
Q2: Which mobile phase (eluent) system is best for separating this compound?
A2: A mixture of petroleum ether and ethyl acetate is a widely effective mobile phase for the purification of similar bromo-fluoro aromatic compounds.[2] A typical starting gradient is a low polarity mixture, such as 9:1 or 20:1 petroleum ether to ethyl acetate. The polarity can be gradually increased by adding more ethyl acetate to facilitate the elution of the product.
Q3: How can I determine the appropriate solvent ratio for the mobile phase?
A3: The ideal solvent ratio should be determined using thin-layer chromatography (TLC) prior to running the column. The goal is to achieve a retention factor (Rf) for the desired product in the range of 0.3 to 0.5.[2] This Rf value typically ensures good separation from impurities and a reasonable elution time from the column.
Q4: What are the potential impurities I might encounter?
A4: Potential impurities can include unreacted starting materials such as 4-bromo-2-fluorotoluene, over-brominated or under-brominated species, and other isomers formed during the synthesis. The specific impurities will depend on the synthetic route employed.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Separation of Spots on TLC | Incorrect mobile phase polarity. | Adjust the polarity of the mobile phase. If spots are too high (high Rf), decrease the polarity (less ethyl acetate). If spots are too low (low Rf), increase the polarity (more ethyl acetate). |
| Product Elutes Too Quickly with Impurities | The mobile phase is too polar. | Decrease the polarity of the eluent system by reducing the proportion of the more polar solvent (e.g., ethyl acetate). |
| Product Does Not Elute from the Column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase by increasing the percentage of the polar solvent. |
| Cracked or Channeled Column Bed | Improper packing of the silica gel. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point during the packing or running of the column. |
| Broad or Tailing Bands of the Product | Overloading the column with crude product. | Use an appropriate amount of crude material for the column size. A general rule is a 1:30 to 1:100 ratio of crude product to silica gel by weight. |
| Inconsistent Elution Profile | Air bubbles in the column bed. | Degas the mobile phase before use. Pack the column carefully to avoid introducing air. |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a standard procedure for the purification of crude this compound using flash column chromatography.
1. Preparation of the Slurry:
-
In a beaker, add silica gel (200-300 mesh) to a non-polar solvent, such as petroleum ether or hexane.
-
Stir gently to create a uniform slurry.
2. Packing the Column:
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Carefully pour the silica gel slurry into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.
3. Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
4. Elution:
-
Carefully add the prepared mobile phase (e.g., 9:1 petroleum ether:ethyl acetate) to the column.
-
Apply gentle pressure to the top of the column to begin the elution process.
-
Collect fractions in an organized manner (e.g., in test tubes or vials).
5. Monitoring the Separation:
-
Monitor the elution of the compounds by spotting the collected fractions on TLC plates.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure product.
6. Isolation of the Purified Product:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Purification Workflow
Caption: Workflow for the purification of this compound.
References
common side reactions in the synthesis of 4-Bromo-2-fluoroacetophenone
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-Bromo-2-fluoroacetophenone, a key intermediate in pharmaceutical and organic synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is very low. What are the potential causes?
A1: Low yields in the Friedel-Crafts acylation for preparing this compound can stem from several factors:
-
Moisture Contamination: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in the glassware, solvent, or starting materials will deactivate the catalyst. Ensure all equipment is thoroughly dried and reagents are anhydrous.
-
Inactive Catalyst: The quality of the aluminum chloride is crucial. Use a fresh, unopened container or a properly stored and sealed bottle. Clumped or discolored AlCl₃ may indicate degradation.
-
Insufficient Catalyst: In Friedel-Crafts acylations, the catalyst complexes with the product ketone. Therefore, a stoichiometric amount (or a slight excess) of the catalyst relative to the acylating agent is often required, rather than a catalytic amount.[1]
-
Inadequate Reaction Temperature: The reaction between the acylating agent and the catalyst is often exothermic. While initial cooling is necessary to control the reaction, the acylation of the aromatic ring may require warming to proceed at a reasonable rate. Monitor the reaction progress by TLC to determine the optimal temperature profile.
-
Poor Quality Starting Materials: Impurities in the 1-bromo-3-fluorobenzene or the acylating agent (e.g., acetic acid in acetyl chloride) can lead to side reactions and lower the yield of the desired product.
Q2: I am observing multiple spots on my TLC plate, even after the reaction should be complete. What are these side products?
A2: The most common side products in the synthesis of this compound are positional isomers. The directing effects of the bromo and fluoro substituents on the starting material (1-bromo-3-fluorobenzene) guide the incoming acetyl group to different positions on the aromatic ring.
The primary isomers you may encounter are:
-
2-Bromo-4-fluoroacetophenone: Formed by acylation at the position para to the fluorine and ortho to the bromine.
-
2-Bromo-6-fluoroacetophenone: Formed by acylation at the position ortho to both the fluorine and bromine.
The formation of these isomers is a common challenge in the Friedel-Crafts acylation of substituted aromatic compounds.
Q3: How can I minimize the formation of isomeric byproducts?
A3: Controlling the regioselectivity of the Friedel-Crafts acylation can be challenging. However, you can influence the product distribution by:
-
Choice of Lewis Acid: Different Lewis acids can exhibit different selectivities. While AlCl₃ is common, other catalysts like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) could be explored.
-
Solvent: The reaction solvent can influence the steric and electronic environment of the reaction, potentially favoring the formation of one isomer over another.
-
Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of the product distribution. Experimenting with different reaction temperatures may help to favor the desired 4-bromo-2-fluoro isomer.
Q4: My reaction mixture turned into a dark, tar-like substance. What happened?
A4: The formation of tar is a common issue in Friedel-Crafts reactions and can be caused by:
-
High Reaction Temperature: Allowing the reaction to become too hot can lead to polymerization and decomposition of the starting materials and products.
-
Reaction with Solvent: Certain solvents can react with the Lewis acid catalyst. For example, using chloroform with aluminum chloride can lead to the formation of a tarry residue. Dichloromethane or carbon disulfide are often preferred solvents.
-
Polysubstitution: The initial product, this compound, can potentially undergo a second acylation, leading to di-acylated byproducts which can contribute to the formation of complex mixtures and tar. However, the deactivating nature of the acyl group generally makes this less likely than in Friedel-Crafts alkylations.[1]
Q5: The work-up procedure is difficult, and I am losing product during extraction.
A5: The work-up of a Friedel-Crafts acylation requires careful handling to decompose the catalyst-product complex and separate the organic product.
-
Quenching: The reaction mixture should be poured slowly and carefully onto a mixture of ice and concentrated hydrochloric acid.[2][3] This hydrolyzes the aluminum chloride complexes and helps to dissolve the aluminum salts in the aqueous layer.
-
Emulsion Formation: Emulsions can form during the extraction process. To break them, you can try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for a longer period.
-
Incomplete Extraction: Ensure you are using an adequate volume of extraction solvent and performing multiple extractions to fully recover the product from the aqueous layer.
Quantitative Data on Isomer Formation
While precise, universally applicable data on isomer distribution is challenging to provide as it is highly dependent on specific reaction conditions, the following table summarizes the expected major products from the Friedel-Crafts acylation of 1-bromo-3-fluorobenzene. The yields are illustrative and will vary.
| Product Name | Structure | Typical Yield Range (%) | Notes |
| This compound | Br-C6H3(F)-C(=O)CH3 at positions 4, 2, and 1 respectively | 40 - 60% | The desired product. Its formation is directed by both the bromo and fluoro groups. |
| 2-Bromo-4-fluoroacetophenone | Br-C6H3(F)-C(=O)CH3 at positions 2, 4, and 1 respectively | 10 - 25% | A common isomeric byproduct. |
| 2-Bromo-6-fluoroacetophenone | Br-C6H3(F)-C(=O)CH3 at positions 2, 6, and 1 respectively | 5 - 15% | Another potential isomeric byproduct. |
| Unreacted Starting Material | 1-bromo-3-fluorobenzene | Variable | Depends on reaction completion. |
| Polysubstituted Products & Tar | - | Variable | More likely with higher temperatures and prolonged reaction times. |
Experimental Protocol: Friedel-Crafts Acylation of 1-bromo-3-fluorobenzene
This protocol is a general guideline and may require optimization.
Materials:
-
1-bromo-3-fluorobenzene
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl).
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the mixture in an ice bath.
-
Slowly add acetyl chloride (1.05 equivalents) dropwise via the dropping funnel.
-
After the addition is complete, add a solution of 1-bromo-3-fluorobenzene (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature below 10°C.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. Gentle heating may be required to drive the reaction to completion.
-
Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[2][3]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to separate the desired this compound from its isomers and other impurities.
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
References
identifying and removing impurities from 4-Bromo-2-fluoroacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-fluoroacetophenone. The information provided is designed to help identify and remove impurities encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities in this compound, particularly when synthesized via Friedel-Crafts acylation of 1-bromo-3-fluorobenzene, can include:
-
Regioisomers: The most common regioisomeric impurity is 2-Bromo-4-fluoroacetophenone. The formation of different isomers is a known side reaction in Friedel-Crafts acylations of substituted benzenes.[1]
-
Starting Materials: Unreacted 1-bromo-3-fluorobenzene and acylating agents (e.g., acetyl chloride or acetic anhydride) may be present.
-
Polysubstituted Products: Di-acylated products can form, although this is generally less common in Friedel-Crafts acylation compared to alkylation.[2]
-
Byproducts from Side Reactions: Depending on the specific reaction conditions, other byproducts may be generated.
Q2: What analytical techniques are recommended for identifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive identification and quantification of impurities:
-
Thin Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the purity of fractions during column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can be used to separate and quantify impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for analysis of similar compounds.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and provides structural information based on fragmentation patterns.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the main product and any impurities present. Comparing the spectra of the crude product with that of the pure compound and known impurities is a powerful identification tool.[6]
Q3: What are the most effective methods for purifying crude this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques are:
-
Recrystallization: An effective technique for removing small amounts of impurities from a solid product. The choice of solvent is critical for successful purification.[7][8]
-
Column Chromatography: A versatile method for separating the desired product from a mixture of impurities, especially when dealing with complex mixtures or isomers with different polarities.[9]
-
Distillation: For liquid impurities or starting materials with significantly different boiling points from the solid product, distillation of the crude mixture before recrystallization or chromatography can be beneficial.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low Purity After Recrystallization | Improper solvent choice (product is too soluble or insoluble). | Test a range of solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound when hot but not at room temperature. Common solvents for acetophenones include ethanol, methanol, cyclohexane, and hexane/ethyl acetate mixtures. |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature to promote the formation of pure crystals, then place it in an ice bath to maximize yield. | |
| Insufficient removal of mother liquor. | Ensure the crystals are thoroughly washed with a small amount of cold recrystallization solvent after filtration. | |
| Co-elution of Impurities in Column Chromatography | Inappropriate mobile phase polarity. | Optimize the mobile phase composition using TLC. A good solvent system will provide a clear separation between the product and impurity spots. For acetophenones, a gradient of ethyl acetate in hexane is often effective. |
| Column overloading. | Use an appropriate amount of crude material for the column size. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight. | |
| Poor column packing. | Ensure the column is packed uniformly without any cracks or air bubbles to prevent channeling. | |
| Presence of Regioisomers in the Final Product | Incomplete separation during purification. | Regioisomers often have very similar polarities, making separation by column chromatography challenging. A very long column, a shallow solvent gradient, or preparative HPLC may be necessary. |
| Recrystallization may also be effective if the isomeric impurity has significantly different solubility. | ||
| Product Appears as an Oil Instead of a Solid | Presence of impurities that lower the melting point. | Purify the product further using column chromatography to remove the impurities. |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum to remove any remaining solvent. |
Experimental Protocols
Recrystallization of this compound
This protocol provides a general procedure for the purification of this compound by recrystallization. The optimal solvent should be determined experimentally.
Methodology:
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, and mixtures thereof) at room and elevated temperatures. A suitable solvent will dissolve the compound when hot but sparingly when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Column Chromatography of this compound
This protocol describes a general procedure for purification by flash column chromatography.
Methodology:
-
TLC Analysis: Analyze the crude product by TLC using different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to determine the optimal mobile phase for separation. The ideal mobile phase should give the product an Rf value of approximately 0.2-0.4 and show good separation from impurities.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase (slurry packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry, impregnated silica gel to the top of the column.
-
Elution: Begin eluting the column with the mobile phase. If a gradient elution is required, start with a less polar solvent system and gradually increase the polarity.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Quantitative Data
The following table summarizes typical analytical data for this compound and a common impurity.
| Compound | Molecular Weight | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Typical HPLC Retention Time (min) * |
| This compound | 217.04 | 7.77 (dd, J = 8.4, 8.4 Hz, 1H), 7.40–7.35 (m, 2H), 2.63 (d, J = 5.0 Hz, 3H)[6] | 194.7 (d, J = 3.9 Hz), 161.8 (d, J = 258.9 Hz), 132.0 (d, J = 3.6 Hz), 129.8 (d, J = 9.5 Hz), 128.5 (d, J = 5.3 Hz), 120.4 (d, J = 25.1 Hz), 118.8 (d, J = 11.2 Hz), 31.0 (d, J = 4.0 Hz)[6] | 12.5 |
| 2-Bromo-4-fluoroacetophenone | 217.04 | 7.95-8.05 (m, 2H), 7.10-7.20 (m, 2H), 4.38 (s, 2H) | Not readily available | 11.8 |
*Typical retention times are illustrative and will vary depending on the specific HPLC conditions (column, mobile phase, flow rate, temperature).
Visualizations
Caption: Workflow for identifying and removing impurities from this compound.
Caption: Troubleshooting decision tree for addressing low purity issues.
References
- 1. maths.tcd.ie [maths.tcd.ie]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. Separation of 4-Bromo-2-chlorophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Separation of 4-Bromo-2-fluoro-1,1’-biphenyl on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. 2-Bromo-4'-fluoroacetophenone synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Suzuki Coupling of 4-Bromo-2-fluoroacetophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 4-bromo-2-fluoroacetophenone.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process, offering systematic approaches to identify and resolve them.
Q1: My Suzuki coupling reaction is resulting in a low yield or fails to proceed. What are the primary factors to investigate?
A1: Low yields in Suzuki coupling reactions can often be attributed to several critical factors. A systematic check of your reagents and reaction setup is the recommended first step.[1] Key areas to scrutinize include:
-
Reagent Quality: Ensure the purity and stability of your starting materials. Boronic acids, particularly electron-deficient ones, can be susceptible to degradation and protodeboronation.[1] The palladium catalyst and phosphine ligands are also sensitive to oxidation.[1] It is advisable to use fresh, high-purity reagents.
-
Catalyst System: The choice of palladium source and ligand is crucial. For challenging couplings, consider highly active catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[2]
-
Base Selection: The base plays a critical role in activating the boronic acid.[2] The effectiveness of a base is highly dependent on the specific substrates and solvent system.[2] Common choices include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[2][3]
-
Solvent Purity and Degassing: Use anhydrous and thoroughly degassed solvents. Oxygen can deactivate the palladium catalyst, leading to reduced yields.[1] Common solvent systems include mixtures of dioxane/water, THF/water, or toluene/water.[4]
-
Reaction Temperature: The reaction temperature significantly influences the rate of reaction. While higher temperatures can overcome activation energy barriers, they can also promote side reactions.[2] Optimization of the temperature is often necessary.
Q2: I am observing significant formation of a homocoupling byproduct (biphenyl from the boronic acid). How can this be minimized?
A2: Homocoupling is a common side reaction promoted by the presence of oxygen or Pd(II) species.[2] To minimize this:
-
Ensure Thorough Degassing: Rigorously degas all solvents and the reaction mixture to remove dissolved oxygen.[2] This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Use a Pd(0) Source or an Efficient Precatalyst: Using a Pd(0) source like Pd(PPh₃)₄ or an efficient precatalyst system that rapidly generates the active Pd(0) species can reduce the amount of Pd(II) available to promote homocoupling.[2]
-
Control Reaction Conditions: In some cases, adjusting the reaction temperature or the rate of addition of the boronic acid can help to favor the desired cross-coupling pathway.
Q3: Protodeboronation of my boronic acid seems to be a significant issue, leading to reduced product formation. What strategies can I employ to mitigate this?
A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a major side reaction, especially with electron-deficient boronic acids and in the presence of aqueous bases.[1][2] To address this:
-
Choice of Base: Employ milder bases such as K₃PO₄, KF, or Cs₂CO₃.[1]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can act as a proton source for protodeboronation.[1] Conducting the reaction under anhydrous conditions can be beneficial.[1]
-
Use of More Stable Boron Reagents: Consider converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate salt.[1][2] These reagents tend to release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation.[1]
-
Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to reduce the extent of protodeboronation.[1]
Q4: The reaction appears sluggish or stalls before completion, with unreacted this compound remaining. What can I do to improve the reaction rate and conversion?
A4: Incomplete conversion can be due to several factors related to reaction kinetics and catalyst activity.
-
Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier, particularly for the oxidative addition step.[2]
-
Switch to a More Active Catalyst System: If using a standard catalyst like Pd(PPh₃)₄, consider switching to a more active system employing bulky, electron-rich ligands such as Buchwald's dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[2]
-
Screen Different Bases: A stronger base may be necessary to facilitate the transmetalation step. K₃PO₄ is often effective in more challenging couplings.[2]
-
Check for Catalyst Deactivation: Ensure all reagents and solvents are pure and the reaction is maintained under an inert atmosphere to prevent catalyst deactivation.[1]
Frequently Asked Questions (FAQs)
Q5: What is a good starting point for catalyst and ligand selection for the Suzuki coupling of this compound?
A5: For aryl bromides, a variety of palladium catalysts can be effective. A common and often successful starting point is Pd(PPh₃)₄. However, for potentially more challenging substrates or to improve yields, catalyst systems with bulky, electron-rich phosphine ligands like those developed by Buchwald (e.g., SPhos, XPhos) are excellent choices.[2] Pd(dppf)Cl₂ is another widely used and effective catalyst.
Q6: Which bases are typically recommended for the Suzuki coupling of aryl bromides like this compound?
A6: A range of inorganic bases is commonly used. Sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are widely employed and often provide good results.[3] For more difficult couplings or to mitigate side reactions, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective.[2] The optimal base is often dependent on the specific boronic acid and solvent system used.
Q7: What are the most common solvent systems for this type of Suzuki coupling?
A7: Suzuki reactions are often performed in a mixture of an organic solvent and water. Common choices include:
-
1,4-Dioxane / Water[1]
-
Tetrahydrofuran (THF) / Water[5]
-
Toluene / Water[4]
-
Dimethylformamide (DMF) can also be used, sometimes without water.[6]
The choice of solvent can influence the solubility of the reagents and the efficacy of the base.
Q8: How critical is it to maintain an inert atmosphere for the reaction?
A8: Maintaining an inert atmosphere (e.g., using argon or nitrogen) is crucial for a successful Suzuki coupling.[7] The palladium catalyst in its active Pd(0) state is sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and the formation of homocoupling byproducts.[1][2]
Data Presentation
Table 1: Optimization of Base for Suzuki-Miyaura Coupling of 4-Bromoacetophenone with Phenylboronic Acid
| Entry | Base | Conversion (%) |
| 1 | Na₂CO₃ | 94 |
| 2 | K₂CO₃ | 91 |
| 3 | NaOAc | 88 |
| 4 | NaHCO₃ | 76 |
| 5 | Et₃N | 35 |
Reaction conditions: 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.5 mmol), supported palladium catalyst (1.0 mmol%), base (2.0 mmol), DMA (5 mL), 100 °C, 24 hours. Data extracted from a study on 4-bromoacetophenone.[3]
Table 2: Optimization of Reaction Temperature for Suzuki-Miyaura Coupling of 4-Bromoacetophenone
| Entry | Temperature (°C) | Conversion (%) |
| 1 | 100 | 72 |
| 2 | 120 | 85 |
| 3 | 140 | 94 |
Reaction conditions: 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.5 mmol), 0.25 mmol% supported catalyst, Na₂CO₃ (2.0 mmol), DMA (5 mL), 24 hours. Data extracted from a study on 4-bromoacetophenone.[3]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This is a generalized procedure and should be optimized for specific substrates and desired outcomes.
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Reagent Preparation: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid or boronic ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]
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Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane/water).[1] Bubble the inert gas through the solution for 10-15 minutes for thorough deoxygenation.[1] Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv).
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Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[2] The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
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Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired coupled product.
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
troubleshooting guide for reactions involving 4-Bromo-2-fluoroacetophenone
I have gathered a good amount of information on troubleshooting common reactions like Suzuki-Miyaura coupling and heterocycle synthesis (Gewald and Hantzsch), including some quantitative data on reaction conditions and yields, as well as several detailed experimental protocols. I also have information on the general reactivity of 4-Bromo-2-fluoroacetophenone.
However, the information is still somewhat fragmented. I need to consolidate the general troubleshooting advice and apply it specifically to reactions involving this compound in a clear question-and-answer format. For the quantitative data, I have some examples for Suzuki coupling of the related 4-bromoacetophenone, which I can use as a proxy, but more specific data for the title compound would be ideal. The experimental protocols I've found are a good starting point, but I need to ensure they are presented in a clear, step-by-step manner.
I will now proceed to structure the gathered information into the required format, creating the troubleshooting guide, FAQs, tables, and detailed experimental protocols. I will also design the DOT diagrams based on the logical troubleshooting workflows derived from the search results. I believe I have enough information to create a comprehensive guide without needing further searches at this moment. I will focus on synthesizing and presenting the existing information clearly and concisely.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main reactive sites of this compound?
A1: this compound has three primary reactive sites:
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The Carbonyl Group: The ketone can undergo various reactions such as reduction to an alcohol or nucleophilic addition.
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The Bromine Atom: The bromine on the aromatic ring is a good leaving group, making it suitable for cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2]
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The α-Carbon: The carbon adjacent to the carbonyl group can be deprotonated to form an enolate, which can then act as a nucleophile. Additionally, reactions can be performed at this site, for example, through bromination to form an α-bromo ketone, a versatile intermediate for synthesizing various heterocycles.
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store this compound in a cool, dry, and well-ventilated area.[3] Keep the container tightly sealed to prevent moisture absorption and potential degradation.
Q3: What safety precautions should be taken when handling this compound?
A3: this compound is an irritant. Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[3]
Troubleshooting Guides
Suzuki-Miyaura Coupling Reactions
Q4: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the possible causes and solutions?
A4: Low yields in Suzuki-Miyaura coupling reactions are a common issue. Here are several factors to investigate:
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Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. For electron-rich aryl bromides like this compound, sterically hindered and electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more effective than traditional ligands like triphenylphosphine.
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Base: The strength and solubility of the base can significantly impact the reaction rate. Common bases include potassium carbonate, cesium carbonate, and potassium phosphate. The choice of base should be optimized for your specific substrate and solvent system.
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Solvent: A variety of solvents can be used, often in combination with water (e.g., toluene/water, dioxane/water). Ensure the solvent is properly degassed to prevent catalyst deactivation.
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Temperature: The reaction temperature may need to be optimized. While some reactions proceed at room temperature, others may require heating to 80-110 °C.
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Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[4]
Quantitative Data: Optimization of Suzuki-Miyaura Coupling Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Typical Yield Range |
| Palladium Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ | Pd₂(dba)₃ | |
| Ligand | None | SPhos | XPhos | |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ | 60-95% |
| Solvent | Toluene/H₂O | Dioxane/H₂O | THF/H₂O | |
| Temperature (°C) | 80 | 100 | 110 |
Experimental Protocol: Suzuki-Miyaura Coupling
A general procedure for the Suzuki-Miyaura coupling of this compound is as follows:
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To a dry Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).
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Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
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Add degassed solvent (e.g., toluene/water 4:1).
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Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Filter and concentrate the solution under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.[4]
Troubleshooting Workflow: Low Yield in Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling reactions.
Nucleophilic Substitution Reactions
Q5: I am observing a slow or incomplete nucleophilic substitution reaction at the benzylic position (after α-bromination). What can I do?
A5: Slow or incomplete reactions can be due to several factors:
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Nucleophile Strength: Ensure your nucleophile is sufficiently strong. For weaker nucleophiles, a stronger base may be needed to deprotonate it and increase its nucleophilicity.
-
Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for Sₙ2 reactions as they solvate the cation but not the nucleophile, thus increasing its reactivity.
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Temperature: Increasing the reaction temperature can often accelerate the reaction rate. Monitor for potential side reactions at higher temperatures.
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Leaving Group: While bromide is a good leaving group, ensure the α-bromination of the starting material was successful and complete.
Q6: I am getting unwanted side products in my nucleophilic substitution. What are they and how can I avoid them?
A6: Common side products in nucleophilic substitutions at the benzylic position include:
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Elimination Products: If a strong, sterically hindered base is used, E2 elimination can compete with Sₙ2 substitution, leading to the formation of an alkene. Using a less hindered base or a more nucleophilic, less basic reagent can minimize this.
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Over-alkylation: If the product of the initial substitution is also nucleophilic, it can react further with the starting material. Using a slight excess of the nucleophile can help to minimize this.
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Reaction at the Carbonyl Group: Some nucleophiles can also attack the carbonyl group. Protecting the carbonyl group before the substitution reaction may be necessary in some cases.
Experimental Protocol: Nucleophilic Substitution with an Aniline
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Dissolve α-bromo-4-bromo-2-fluoroacetophenone (1.0 equiv.) in a suitable solvent (e.g., acetonitrile).
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Add the aniline derivative (1.1 equiv.) and a base (e.g., K₂CO₃, 1.5 equiv.).
-
Stir the reaction mixture at room temperature or heat as necessary.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the inorganic salts.
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Remove the solvent under reduced pressure.
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Dissolve the residue in an organic solvent and wash with water and brine.
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Dry the organic layer and concentrate to give the crude product, which can be purified by column chromatography or recrystallization.
Heterocycle Synthesis (Gewald and Hantzsch Reactions)
Q7: My Gewald aminothiophene synthesis using this compound is not working well. What should I check?
A7: The Gewald reaction is a multi-component reaction, and its success depends on the careful balance of reagents and conditions.[5]
-
Base: A base, typically a secondary amine like morpholine or piperidine, is used as a catalyst. The amount and type of base can influence the reaction rate and yield.
-
Sulfur: Ensure elemental sulfur is finely powdered and well-dispersed in the reaction mixture.
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Temperature: The reaction is often carried out at room temperature or with gentle heating. Overheating can lead to side reactions and decomposition.
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Reaction of the Ketone: The ketone functionality of this compound is a key reactant in this synthesis. Ensure the ketone is pure and the reaction conditions are suitable for its condensation with the active methylene nitrile.
Q8: I am having trouble with the Hantzsch pyridine synthesis. What are the critical parameters?
A8: The Hantzsch synthesis is another multi-component reaction where optimization is often necessary.[1][6]
-
Aldehyde and β-Ketoester: The reaction involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source. The reactivity of the aldehyde and β-ketoester can affect the outcome.
-
Nitrogen Source: Ammonia or ammonium acetate is typically used as the nitrogen source.
-
Solvent: The reaction is often carried out in a protic solvent like ethanol or acetic acid.
-
Aromatization: The initial product is a dihydropyridine, which may need to be oxidized to the corresponding pyridine in a separate step. Common oxidizing agents include nitric acid, ceric ammonium nitrate (CAN), or simply air oxidation.
Troubleshooting Workflow: General Heterocycle Synthesis
Caption: General troubleshooting workflow for multi-component heterocycle synthesis.
This guide is intended to provide a starting point for troubleshooting common issues in reactions involving this compound. Optimal reaction conditions are often substrate-dependent and may require further systematic optimization.
References
Technical Support Center: Large-Scale Synthesis of 4-Bromo-2-fluoroacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 4-Bromo-2-fluoroacetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for large-scale production of this compound?
A1: The two most common industrial-scale synthesis routes are:
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Friedel-Crafts Acylation: This method involves the acylation of 1-bromo-3-fluorobenzene with an acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst.[1]
-
Bromination of 2-Fluoroacetophenone: This route starts with 2-fluoroacetophenone, which is then brominated at the 4-position of the aromatic ring.
Q2: What are the major safety concerns associated with the large-scale synthesis of this compound?
A2: On a large scale, it is crucial to manage the handling of hazardous materials. Key safety concerns include:
-
Corrosive Reagents: The use of strong Lewis acids like aluminum chloride (AlCl₃) and brominating agents requires appropriate personal protective equipment (PPE) and handling in a well-ventilated area.
-
Exothermic Reactions: Friedel-Crafts acylations can be highly exothermic, necessitating careful temperature control to prevent runaway reactions.
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Hazardous Byproducts: The reactions can generate corrosive and toxic gases, which must be properly scrubbed.
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Product Hazards: this compound itself is harmful if swallowed and can cause skin and eye irritation.[2]
Q3: What are the common impurities encountered in the synthesis of this compound?
A3: Common impurities can include:
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Isomeric Byproducts: In Friedel-Crafts acylation, ortho- and meta-acylated isomers can form.
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Polyacylated Products: The product itself can undergo further acylation, though this is less common than in Friedel-Crafts alkylation.
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Unreacted Starting Materials: Residual 1-bromo-3-fluorobenzene or 2-fluoroacetophenone.
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Solvent and Reagent Residues: Impurities from the solvents and reagents used in the synthesis and workup.
Q4: How can the formation of isomeric byproducts be minimized in Friedel-Crafts acylation?
A4: The regioselectivity of the Friedel-Crafts acylation is influenced by the directing effects of the substituents on the aromatic ring. In 1-bromo-3-fluorobenzene, the fluorine atom is an ortho-, para-director, while the bromine atom is also an ortho-, para-director. The substitution pattern is a result of the interplay of these directing effects. Optimizing reaction conditions, such as temperature and catalyst choice, can help improve the selectivity for the desired para-isomer.
Troubleshooting Guides
Issue 1: Low Yield in Friedel-Crafts Acylation
| Potential Cause | Troubleshooting Step |
| Inadequate Catalyst Activity | Ensure the Lewis acid catalyst (e.g., AlCl₃) is anhydrous and of high purity. Moisture can deactivate the catalyst. |
| Poor Quality of Starting Materials | Use high-purity 1-bromo-3-fluorobenzene and acetylating agent. Impurities can interfere with the reaction. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also promote side reactions. |
| Insufficient Reaction Time | Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, GC) to ensure it has gone to completion. |
| Product Loss During Workup | Minimize product loss during aqueous workup by ensuring complete extraction and minimizing the solubility of the product in the aqueous phase. |
Issue 2: Difficulties in Product Purification and Isolation
| Potential Cause | Troubleshooting Step |
| Oily Product Instead of Solid | The presence of impurities can lower the melting point and prevent crystallization. Consider an additional purification step, such as column chromatography on a small scale or distillation for larger quantities. |
| Incomplete Removal of Catalyst | Ensure the catalyst is completely quenched and removed during the workup, as residual catalyst can lead to product degradation and discoloration. |
| Co-crystallization of Impurities | If recrystallization is ineffective, try a different solvent system or consider a multi-step purification process. |
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation of 1-Bromo-3-fluorobenzene
Objective: To synthesize this compound via Friedel-Crafts acylation.
Materials:
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1-Bromo-3-fluorobenzene
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
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Dichloromethane (DCM) or another suitable inert solvent
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Hydrochloric acid (HCl), aqueous solution
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Sodium bicarbonate solution, saturated
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a scrubber, charge anhydrous aluminum chloride and the solvent (e.g., DCM).
-
Formation of Acylium Ion: Cool the suspension to 0-5 °C. Slowly add acetyl chloride to the stirred suspension.
-
Acylation: To the resulting mixture, add 1-bromo-3-fluorobenzene dropwise while maintaining the temperature between 0-5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature and monitor its progress by HPLC or GC until the starting material is consumed.
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Quenching: Carefully and slowly quench the reaction mixture by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Workup: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, hexane) to yield pure this compound.
Data Presentation
Table 1: Comparison of Catalysts for Friedel-Crafts Acylation
| Catalyst | Catalyst Loading | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| AlCl₃ | Stoichiometric | DCM, 0-25 °C | 75-85 | >98 | Inferred from related syntheses |
| FeCl₃ | Stoichiometric | DCM, 25-40 °C | 70-80 | >97 | Inferred from related syntheses |
| Zeolites | Catalytic | Varies | 60-90 | >95 | [3] |
| Metal Triflates | Catalytic | Varies | 80-95 | >98 | [4] |
Note: The data presented is based on typical results for Friedel-Crafts acylation of similar substrates and may need to be optimized for the specific synthesis of this compound.
Visualizations
References
Technical Support Center: Efficient Cross-Coupling of 4-Bromo-2-fluoroacetophenone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the efficient cross-coupling of 4-Bromo-2-fluoroacetophenone.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling of this compound is resulting in low to no yield. What are the primary factors to investigate?
A1: When encountering low or no yield in a Suzuki-Miyaura coupling, a systematic check of the following parameters is crucial:
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Catalyst Activity: Ensure your palladium precatalyst and ligand are active and not degraded. For Pd(II) precatalysts, in-situ reduction to the active Pd(0) species is necessary.[1] Consider using a precatalyst that readily forms the active species.[2]
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Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[1] Ensure that all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[1]
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Base Selection: The choice and strength of the base are critical. For electron-deficient aryl halides like this compound, stronger bases like K₃PO₄ or Cs₂CO₃ can be beneficial in promoting the transmetalation step.[1] Weaker bases such as K₂CO₃ may also be effective and can help to avoid side reactions like ester hydrolysis if applicable.[3]
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Solvent System: The solvent plays a significant role. Aprotic solvents like dioxane, THF, or toluene, often with the addition of water, are commonly used.[2] The ratio of the organic solvent to water can influence the reaction outcome.
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Reaction Temperature: Increasing the reaction temperature can accelerate a sluggish reaction.[2] However, excessively high temperatures may lead to catalyst decomposition or side reactions.
Q2: I am observing significant dehalogenation of my this compound starting material. How can this side reaction be minimized?
A2: Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction, particularly with electron-deficient aryl halides.[2] It is often caused by the formation of a palladium-hydride (Pd-H) species.[2] To minimize dehalogenation:
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Ligand Choice: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands.[2]
-
Base Optimization: Avoid strong alkoxide bases if possible. Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally preferred.[2]
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Solvent Selection: Use aprotic solvents like dioxane, THF, or toluene.[2] Alcohols can sometimes act as a hydride source and should be used with caution.[2]
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Control Water Content: While often necessary, excessive water can be a source of protons.[2] If using anhydrous conditions, ensure all reagents and solvents are rigorously dried. In aqueous systems, optimizing the water ratio is important.[2]
Q3: Which type of palladium catalyst is recommended for the cross-coupling of this compound?
A3: Due to the electron-withdrawing nature of the fluorine and acetyl groups, this compound is an activated substrate for oxidative addition.[3][4] Therefore, a wide range of palladium catalysts can be effective.
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For Suzuki-Miyaura Coupling: Pre-formed Pd(II) catalysts with monoanionic [N,O] ligands have shown high activity at room temperature.[5] Traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) can also be used, though modern catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) often provide higher yields and faster reaction times.[1][2]
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For Buchwald-Hartwig Amination: Catalyst systems based on bulky, electron-rich phosphine ligands are generally required.[6][7] Bidentate phosphine ligands like BINAP and DPPF were early developments that showed good reliability.[6]
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For Heck Coupling: Phosphine-free palladium catalysts, such as Pd(OAc)₂ in combination with a base, can be effective.[8] The choice of ligand, if used, can influence the regioselectivity and efficiency of the reaction.
Troubleshooting Guides
Issue 1: Low Conversion Rate in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step |
| Inefficient Oxidative Addition | While this compound is activated, ensure the catalyst is active. Consider switching to a more electron-rich ligand to accelerate this step.[3] |
| Slow Transmetalation | This is a common rate-limiting step. Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) or increase the reaction temperature.[1] |
| Catalyst Inhibition | Impurities in the starting materials or solvents can poison the catalyst. Ensure high purity of all reagents. |
| Insufficient Catalyst Loading | While low catalyst loading is desirable, it may be insufficient for complete conversion. A modest increase in catalyst loading (e.g., from 0.25 mol% to 1 mol%) can be beneficial.[9] |
Issue 2: Poor Yield in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Step |
| Inappropriate Ligand | The choice of ligand is critical. Sterically hindered, electron-rich phosphine ligands are often necessary.[6] Screen a panel of Buchwald or other specialized ligands. |
| Base Incompatibility | Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are typically required.[10] Ensure the base is fresh and anhydrous. |
| Amine Substrate Issues | Primary and secondary amines have different reactivity profiles. Hindered amines may require more forcing conditions or specialized catalyst systems.[11] |
| Catalyst Deactivation | Ensure a strictly inert atmosphere to prevent catalyst oxidation. |
Issue 3: Low Selectivity or Side Products in Heck Coupling
| Potential Cause | Troubleshooting Step |
| Isomer Formation | The regioselectivity of the Heck reaction can be influenced by the ligand and reaction conditions. For terminal alkenes, linear vs. branched product formation can be tuned. |
| Double Addition | An excess of the alkene can sometimes lead to double addition. Stoichiometry control is important. |
| Catalyst Decomposition | High temperatures can lead to the formation of palladium black and loss of catalytic activity. Consider using a more stable catalyst or slightly lower temperatures.[3] |
Quantitative Data Summary
Table 1: Optimization of Suzuki-Miyaura Coupling of 4-Bromoacetophenone with Phenylboronic Acid
(Note: 4-Bromoacetophenone is used as a close analogue to this compound. Similar trends are expected.)
| Entry | Base | Catalyst Loading (mol%) | Temperature (°C) | Conversion (%) |
| 1 | NaHCO₃ | 1.0 | 100 | - |
| 2 | NaOAc | 1.0 | 100 | - |
| 3 | Na₂CO₃ | 1.0 | 100 | - |
| 4 | K₂CO₃ | 1.0 | 100 | - |
| 5 | Et₃N | 1.0 | 100 | - |
| 6 | Na₂CO₃ | 0.25 | 140 | 100 |
| 7 | Na₂CO₃ | 0.50 | 140 | 100 |
| 8 | Na₂CO₃ | 1.0 | 140 | 100 |
| 9 | Na₂CO₃ | 1.0 | 100 | 72 |
| 10 | Na₂CO₃ | 1.0 | 120 | 85 |
Data adapted from a study on a magnetic supported palladium(II)-N₂O₂ catalyst. Conversion was determined by GC-FID after 24 hours in DMA solvent.[9]
Table 2: Effect of Catalyst Concentration in Suzuki Coupling of 4-Bromoacetophenone with Phenylboronic Acid in Water under Microwave Heating
| Entry | Catalyst Concentration (mol%) | Yield (%) | TON (Turnover Number) |
| 1 | 1 | 94 | - |
| 2 | 0.5 | - | - |
| 3 | 0.25 | - | - |
Data from a study using a benzimidazole-oxime Pd(II)-complex. The reaction was conducted in water with KOH as the base and TBAB as a phase-transfer catalyst at 100°C for 60 minutes.[12]
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
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Reaction Setup: To a flame-dried Schlenk flask or vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).[2]
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction Execution: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pure.hw.ac.uk [pure.hw.ac.uk]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Heck Reaction [organic-chemistry.org]
- 9. ikm.org.my [ikm.org.my]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. arkat-usa.org [arkat-usa.org]
Technical Support Center: 4-Bromo-2-fluoroacetophenone Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-fluoroacetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the common reactions where this compound is used as a starting material?
A1: this compound is a versatile building block in organic synthesis, frequently utilized in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[1][2] Some of the most common applications include:
-
Claisen-Schmidt Condensation: To synthesize chalcones, which are precursors to flavonoids and other biologically active molecules.
-
Suzuki-Miyaura Coupling: For the formation of biaryl compounds, a common motif in pharmaceuticals.
-
Williamson Ether Synthesis: To produce aryl ethers.
-
Hantzsch Pyridine Synthesis: As a component in the multicomponent reaction to form dihydropyridines, which are important in medicinal chemistry.[3][4][5]
Q2: What are the key safety precautions to consider when working with this compound?
A2: this compound should be handled with appropriate safety measures. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Q3: How can I monitor the progress of my reaction involving this compound?
A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the progress of reactions involving this compound. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material from the product and any byproducts.[6] Visualizing the spots under UV light (254 nm) will show the consumption of the starting material and the appearance of the product spot.[7]
Troubleshooting Guides
Claisen-Schmidt Condensation
Issue: Low yield of the desired chalcone product.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure the base (e.g., NaOH or KOH) is fresh and of the correct concentration. - Extend the reaction time and continue monitoring by TLC. - Consider a moderate increase in reaction temperature, while monitoring for side reactions. |
| Side Reactions | - Cannizzaro Reaction of Aldehyde: If using an aldehyde without α-hydrogens, this can be a competing reaction. Add the base dropwise to the mixture of the acetophenone and aldehyde to minimize the concentration of base in the presence of the aldehyde alone.[6] - Self-Condensation of Acetophenone: Add the acetophenone slowly to the mixture of the aldehyde and base.[6] |
| Product Precipitation Issues | - If the product does not precipitate upon pouring the reaction mixture into water, try adding ice to further decrease the solubility. - Scratch the inside of the flask with a glass rod to induce crystallization. |
Issue: Oily product or difficulty with crystallization.
| Potential Cause | Troubleshooting Steps |
| Presence of Impurities | - The presence of byproducts, such as benzyl alcohol from a Cannizzaro side reaction, can inhibit crystallization.[6] - Wash the crude product thoroughly with cold water to remove water-soluble impurities.[6] |
| "Oiling Out" During Recrystallization | - This occurs when the compound separates as a liquid instead of a solid.[7] - Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly. - If a single solvent is problematic, try a mixed-solvent system for recrystallization (e.g., ethanol/water).[8] |
Suzuki-Miyaura Coupling
Issue: Low yield of the biaryl product.
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | - Ensure the palladium catalyst and phosphine ligand are not degraded. Use fresh reagents if necessary. - Degas the solvent and reaction mixture thoroughly to remove oxygen, which can deactivate the catalyst. |
| Inefficient Transmetalation | - The choice and amount of base are critical.[9] Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. Perform small-scale trials to optimize the base. - The addition of water to the reaction mixture is often necessary to facilitate the transmetalation step. |
| Dehalogenation of Starting Material | - This is a common side reaction where the bromine atom is replaced by a hydrogen.[10] - Lowering the reaction temperature and reducing the reaction time can minimize dehalogenation. - The choice of phosphine ligand can also influence the rate of dehalogenation. |
Issue: Difficulty in removing palladium residues from the product.
| Potential Cause | Troubleshooting Steps |
| Palladium Precipitation | - At the end of the reaction, palladium can precipitate as palladium black. |
| Workup Procedure | - Filter the reaction mixture through a pad of Celite® to remove solid palladium residues before aqueous workup.[11] - For further purification, column chromatography on silica gel is usually effective. |
Experimental Protocols
Protocol 1: Claisen-Schmidt Condensation for Chalcone Synthesis
This protocol describes a general procedure for the base-catalyzed condensation of this compound with an aromatic aldehyde.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
-
10% Sodium Hydroxide (NaOH) solution
-
Distilled water
-
Ice
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.
-
To this solution, add the aromatic aldehyde (1.0-1.2 eq.).
-
While stirring, add the 10% NaOH solution dropwise to the mixture.
-
Continue to stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude chalcone.
-
Collect the solid by vacuum filtration using a Büchner funnel and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product.
-
Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol.[6][8]
Protocol 2: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with a boronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., a mixture of toluene and water)
Procedure:
-
To a flame-dried flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0-3.0 eq.).
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst.
-
Transfer the filtrate to a separatory funnel and perform an aqueous workup by extracting with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.[11]
Data Presentation
Table 1: Illustrative Yields for Claisen-Schmidt Condensation
| Aldehyde | Base | Solvent | Reaction Time (h) | Yield (%) |
| Benzaldehyde | NaOH | Ethanol | 3 | ~90 |
| 4-Methoxybenzaldehyde | KOH | Methanol | 4 | ~85 |
| 4-Chlorobenzaldehyde | NaOH | Ethanol | 3 | ~92 |
Note: These are representative yields based on similar reactions and may vary depending on specific reaction conditions.
Table 2: Illustrative Yields for Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | ~88 |
| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | ~91 |
| 3-Furylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 80 | ~85 |
Note: These are representative yields based on similar reactions and may vary depending on specific reaction conditions.
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Troubleshooting logic for addressing low product yields.
References
- 1. Affinity purification of antibodies specific for 1,4-dihydropyridine Ca2+ channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Spectroscopic Maze: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Bromo-2-fluoroacetophenone
For researchers and professionals in the fast-paced world of drug development and chemical synthesis, the precise and unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into molecular architecture. This guide offers a detailed comparative analysis of the ¹H and ¹³C NMR spectra of 4-Bromo-2-fluoroacetophenone, a halogenated aromatic ketone of interest in synthetic chemistry. By presenting experimental data, detailed protocols, and comparisons with structurally related analogs, this document aims to serve as a valuable resource for spectroscopic analysis.
At a Glance: NMR Data of this compound
The following tables summarize the key ¹H and ¹³C NMR spectral data for this compound.
Table 1: ¹H NMR Spectral Data of this compound
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 1 | 2.63 | d | 5.0 | -CH₃ (H-8) |
| 2 | 7.35-7.40 | m | - | Aromatic-H (H-3, H-5) |
| 3 | 7.77 | dd | 8.4, 8.4 | Aromatic-H (H-6) |
Solvent: CDCl₃, Spectrometer Frequency: 400 MHz
Table 2: ¹³C NMR Spectral Data of this compound
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | 194.7 (d, J=3.9 Hz) | C=O (C-7) |
| 2 | 162.4 (d, J=257.5 Hz) | C-F (C-2) |
| 3 | 134.4 (d, J=3.3 Hz) | C-H (C-6) |
| 4 | 129.5 (d, J=10.0 Hz) | C-Br (C-4) |
| 5 | 128.4 (d, J=3.6 Hz) | C-H (C-5) |
| 6 | 120.6 (d, J=25.2 Hz) | C-Ac (C-1) |
| 7 | 117.0 (d, J=4.3 Hz) | C-H (C-3) |
| 8 | 31.6 (d, J=5.4 Hz) | -CH₃ (C-8) |
Solvent: CDCl₃, Spectrometer Frequency: 100 MHz
Comparative Spectral Analysis
To better understand the spectral features of this compound, a comparison with related, simpler acetophenone derivatives is insightful. The electronic effects of the bromine and fluorine substituents significantly influence the chemical shifts of the aromatic protons and carbons.
Table 3: Comparison of ¹H NMR Chemical Shifts (ppm) of Substituted Acetophenones
| Compound | -CH₃ | Aromatic Protons |
| Acetophenone | ~2.60 (s) | 7.45-7.96 (m) |
| 4-Bromoacetophenone[1] | 2.60 (s) | 7.62 (d), 7.83 (d) |
| 4-Fluoroacetophenone[1] | 2.58 (s) | 7.13 (t), 7.98 (dd) |
| This compound | 2.63 (d) | 7.35-7.40 (m), 7.77 (dd) |
Table 4: Comparison of ¹³C NMR Chemical Shifts (ppm) of Substituted Acetophenones
| Compound | C=O | Aromatic Carbons | -CH₃ |
| Acetophenone | ~198.1 | 128.2, 128.5, 133.0, 137.1 | 26.5 |
| 4-Bromoacetophenone[1] | 197.1 | 128.4, 129.8, 131.9, 135.8 | 26.5 |
| 4-Fluoroacetophenone[1] | 196.4 | 115.6 (d), 131.0 (d), 133.6, 165.7 (d) | 26.5 |
| This compound | 194.7 (d) | 117.0 (d), 120.6 (d), 128.4 (d), 129.5 (d), 134.4 (d), 162.4 (d) | 31.6 (d) |
The presence of the electronegative fluorine atom at the ortho position (C-2) in the target molecule causes a significant downfield shift of the adjacent carbon (C-2) and introduces characteristic C-F coupling. Similarly, the bromine at the para position (C-4) influences the chemical shifts of the aromatic protons and carbons. The doublet multiplicity of the methyl protons in this compound is a result of through-space coupling with the ortho-fluorine atom.
Experimental Protocols
NMR Sample Preparation and Acquisition
A standard protocol for obtaining high-quality NMR spectra of aromatic ketones like this compound is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of the solid compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
NMR Instrument: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance 400 MHz instrument.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 16 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1.0 second.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Employ a proton-decoupled pulse program.
-
Set the spectral width to approximately 240 ppm.
-
Use a 45-degree pulse angle.
-
Set the relaxation delay to 2.0 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) signals by applying a Fourier transform, phase correction, and baseline correction to obtain the final NMR spectra.
Visualizing the NMR Analysis Workflow
The logical flow from sample preparation to the final structural elucidation can be visualized as follows:
Caption: Logical workflow for NMR analysis.
Chemical Structure and Atom Numbering
For clarity in spectral assignments, the chemical structure of this compound with the IUPAC numbering is provided below.
Caption: Structure of this compound.
This comprehensive guide provides a detailed spectroscopic analysis of this compound, offering valuable comparative data and standardized protocols to aid researchers in their structural elucidation endeavors. The provided visualizations further clarify the analytical workflow and molecular structure, ensuring a thorough understanding of the NMR data.
References
A Comparative Guide to HPLC and GC Methods for Purity Determination of 4-Bromo-2-fluoroacetophenone
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs). 4-Bromo-2-fluoroacetophenone is a key building block in the synthesis of various pharmaceutical compounds. Accurate determination of its purity is essential for reaction monitoring, quality control, and regulatory compliance. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the purity assessment of this compound, offering detailed experimental protocols and performance comparisons.
Comparison of Analytical Methods
The choice between HPLC and GC for purity analysis depends on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired performance characteristics of the method such as sensitivity, resolution, and analysis time. Below is a summary of the key performance parameters for a typical reversed-phase HPLC method and a standard GC method for the analysis of this compound.
| Parameter | HPLC Method | GC Method |
| Principle | Partition chromatography based on polarity | Partition chromatography based on volatility and polarity |
| Stationary Phase | C18 silica gel | Polysiloxane-based (e.g., 5% phenyl-methylpolysiloxane) |
| Mobile/Carrier Gas | Acetonitrile/Water mixture | Inert gas (e.g., Helium, Nitrogen) |
| Typical Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Temperature | Ambient or slightly elevated (e.g., 30°C) | Temperature-programmed oven (e.g., 100°C to 250°C) |
| Detector | UV-Vis (e.g., 254 nm) | Flame Ionization Detector (FID) |
| Sample Preparation | Dissolution in a suitable solvent (e.g., Acetonitrile) | Dissolution in a volatile solvent (e.g., Dichloromethane) |
| Typical Run Time | 10-20 minutes | 15-30 minutes |
| Advantages | - High resolution for a wide range of compounds- Suitable for non-volatile and thermally labile impurities- Versatile with various detection methods | - High efficiency and resolution for volatile compounds- High sensitivity with FID- Robust and reliable |
| Disadvantages | - May require derivatization for compounds without a chromophore- Higher solvent consumption | - Limited to volatile and thermally stable compounds- Potential for sample degradation at high temperatures |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This proposed method is based on common practices for the analysis of aromatic ketones.[3]
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with acetonitrile to obtain a stock solution of 100 µg/mL.
-
Further dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL for analysis.
Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC) Method
This method is a standard approach for the purity determination of volatile organic compounds.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Autosampler
-
Flame Ionization Detector (FID)
-
Data acquisition system
Chromatographic Conditions:
-
Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold at 250°C for 5 minutes
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and transfer to a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with dichloromethane to obtain a stock solution of 1 mg/mL.
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected by the FID.
Conclusion
Both HPLC and GC are powerful analytical techniques for determining the purity of this compound. The choice of method will depend on the specific requirements of the analysis. The proposed reversed-phase HPLC method is versatile and particularly well-suited for identifying a broad range of potential impurities, including those that are non-volatile or thermally sensitive. The GC method, on the other hand, offers high efficiency and sensitivity for volatile impurities and is a robust technique for routine quality control. For comprehensive purity profiling, employing both techniques can provide orthogonal information, leading to a more complete understanding of the sample's composition.
References
Unraveling the Molecular Breakdown: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Bromo-2-fluoroacetophenone
For researchers, scientists, and professionals in drug development, understanding the structural nuances of chemical compounds is paramount. Mass spectrometry serves as a powerful analytical technique to elucidate these structures by analyzing the fragmentation patterns of ionized molecules. This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 4-Bromo-2-fluoroacetophenone, benchmarked against its structural analogs, 4-Bromoacetophenone and 2-Fluoroacetophenone.
This comparison offers valuable insights into how the interplay of different halogen substituents on an acetophenone core influences its fragmentation pathways. Such information is critical for the unambiguous identification of these and similar compounds in complex matrices, a common challenge in pharmaceutical and chemical research.
Predicted Fragmentation Pattern of this compound
The mass spectrum of this compound is anticipated to be characterized by a molecular ion peak and several key fragment ions resulting from predictable cleavage patterns. The molecular weight of this compound is 217.04 g/mol .[1][2][3] Due to the presence of a bromine atom, the molecular ion will appear as a pair of peaks of nearly equal intensity (M+ and M+2) at m/z 217 and 219.
The primary fragmentation pathways are expected to be:
-
α-Cleavage: The most favorable fragmentation for acetophenones is the cleavage of the bond between the carbonyl group and the methyl group (α-cleavage), leading to the formation of a stable acylium ion. For this compound, this would result in the 4-bromo-2-fluorobenzoyl cation.
-
Loss of Halogens: Fragmentation involving the loss of bromine or fluorine atoms, or related neutral species, can also occur.
Based on these principles, the following key fragments are predicted for this compound.
Comparative Fragmentation Data
To contextualize the fragmentation of this compound, we will compare its predicted major fragments with the experimentally observed fragments of 4-Bromoacetophenone and 2-Fluoroacetophenone.
| Compound | Molecular Ion (M+) | Key Fragment 1 (m/z) | Identity of Key Fragment 1 | Key Fragment 2 (m/z) | Identity of Key Fragment 2 |
| This compound (Predicted) | 217 / 219 | 202 / 204 | [M - CH₃]⁺ | 123 | [M - Br - CO]⁺ |
| 4-Bromoacetophenone | 198 / 200 | 183 / 185 | [M - CH₃]⁺ | 155 / 157 | [M - CH₃ - CO]⁺ |
| 2-Fluoroacetophenone | 138 | 123 | [M - CH₃]⁺ | 95 | [M - CH₃ - CO]⁺ |
Experimental Protocols
The mass spectral data for the comparative compounds were obtained using electron ionization mass spectrometry (EI-MS), a common technique for the analysis of volatile and semi-volatile organic compounds. A generalized experimental protocol is outlined below.
Sample Preparation:
Samples are typically dissolved in a volatile organic solvent, such as methanol or dichloromethane, to a concentration of approximately 1 mg/mL.[4] For solid samples, dissolution is the primary step.[4] It is crucial to ensure the sample is free of particulate matter, which can be achieved by filtration or centrifugation.[4][5]
Instrumentation and Analysis:
A gas chromatograph coupled to a mass spectrometer (GC-MS) is the instrument of choice for such analyses.
-
Gas Chromatography (GC): The sample solution (typically 1 µL) is injected into the GC inlet. The injector temperature is maintained at a high temperature (e.g., 250°C) to ensure rapid vaporization of the sample. The vaporized sample is then carried by an inert carrier gas (e.g., helium) through a capillary column. The column oven temperature is programmed to ramp from a low initial temperature to a high final temperature to separate the components of the sample based on their boiling points and affinities for the column's stationary phase.
-
Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector then records the abundance of each ion.
Fragmentation Pathways and Logical Relationships
The fragmentation pathways can be visualized to better understand the relationships between the molecular ion and its fragment ions.
Caption: Predicted major fragmentation pathways for this compound under electron ionization.
The experimental workflow for analyzing these compounds by GC-MS is a sequential process.
Caption: A generalized workflow for the analysis of aromatic ketones by GC-MS.
References
A Comparative Guide to the Reactivity of 4-Bromo-2-fluoroacetophenone and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 4-Bromo-2-fluoroacetophenone and its positional isomers. Understanding the relative reactivity of these compounds is crucial for their effective utilization as intermediates in the synthesis of pharmaceuticals and other fine chemicals. This document outlines the theoretical basis for their reactivity differences, presents available data, and provides detailed experimental protocols for their comparative analysis in two key reaction types: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura cross-coupling.
Introduction to Bromo-fluoroacetophenone Isomers
Substituted acetophenones are valuable building blocks in organic synthesis. The presence and position of halogen substituents, such as bromine and fluorine, on the aromatic ring significantly influence the molecule's electronic properties and, consequently, its reactivity in various chemical transformations. This guide focuses on this compound and its isomers, which are of particular interest due to the interplay of the electron-withdrawing and leaving group abilities of the two different halogens.
Below is a table of this compound and some of its known isomers, which will be the focus of this comparative guide.
| Compound Name | Structure | CAS Number |
| This compound | 625446-22-2[1] | |
| 2-Bromo-4-fluoroacetophenone | 403-29-2[2][3] | |
| 3-Bromo-4-fluoroacetophenone | 1007-15-4 | |
| 2-Bromo-3-fluoroacetophenone | 53631-18-8 | |
| 2-Bromo-6-fluoroacetophenone | 928715-37-1 | |
| 3-Bromo-2-fluoroacetophenone | 161957-61-5 | |
| 3-Bromo-5-fluoroacetophenone | ||
| 4-Bromo-3-fluoroacetophenone | 304445-49-6 |
Theoretical Framework for Reactivity
The reactivity of bromo-fluoroacetophenone isomers is primarily governed by a combination of electronic and steric effects imparted by the bromine, fluorine, and acetyl substituents on the phenyl ring.
Electronic Effects:
-
Inductive Effect: Both fluorine and bromine are more electronegative than carbon and exert an electron-withdrawing inductive effect (-I). Fluorine is the most electronegative element, so its -I effect is stronger than that of bromine. The acetyl group is also strongly electron-withdrawing due to the carbonyl group.
-
Resonance Effect: Both halogens possess lone pairs of electrons and can exert an electron-donating resonance effect (+M). However, for halogens, the inductive effect generally outweighs the resonance effect. The acetyl group exhibits an electron-withdrawing resonance effect (-M).
These electronic effects influence the electron density of the aromatic ring and the stability of intermediates in chemical reactions.
Steric Effects:
The size of the substituents can influence the approach of reagents to the reaction center. Bromine is a larger atom than fluorine, and both can exert steric hindrance, particularly when positioned ortho to the reaction site. The acetyl group also contributes to the steric environment of the molecule.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key reaction for aryl halides. The reaction typically proceeds via an addition-elimination mechanism, where the rate-determining step is often the initial attack of the nucleophile to form a negatively charged Meisenheimer complex.
Predicted Reactivity Order:
The reactivity of aryl halides in SNAr reactions is enhanced by the presence of electron-withdrawing groups, which stabilize the Meisenheimer intermediate. The nature of the leaving group also plays a role, with the C-F bond being stronger than the C-Br bond. However, in many SNAr reactions, the attack of the nucleophile is the rate-determining step, and the high electronegativity of fluorine can increase the electrophilicity of the carbon atom it is attached to, making it more susceptible to nucleophilic attack.
Considering these factors, a qualitative prediction of reactivity can be made. Isomers with the acetyl and fluorine groups positioned to strongly withdraw electron density from the carbon bearing the bromine leaving group are expected to be more reactive. For instance, a fluorine atom ortho or para to the bromine atom would provide significant activation.
While direct quantitative comparative data is scarce in the literature, the following table provides a predicted reactivity trend based on established principles of SNAr reactions.
| Isomer | Predicted Relative Reactivity in SNAr (Displacement of Bromine) | Rationale |
| This compound | High | The fluorine atom at the ortho position and the acetyl group at the para position to the bromine leaving group provide strong activation through their electron-withdrawing effects, stabilizing the Meisenheimer intermediate. |
| 2-Bromo-4-fluoroacetophenone | Moderate to High | The fluorine atom is para to the bromine, providing good activation. The acetyl group is ortho, also contributing to activation. |
| 3-Bromo-4-fluoroacetophenone | Moderate | The fluorine atom is para to the acetyl group but meta to the bromine. The acetyl group is ortho to the bromine. The overall activation is expected to be less than in the 2-fluoro and 4-fluoro isomers. |
| 2-Bromo-3-fluoroacetophenone | Low to Moderate | Both the fluorine and acetyl groups are meta to the bromine, providing weaker activation compared to ortho/para substitution. |
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction widely used for the formation of C-C bonds. The key step influencing the reactivity of the aryl halide is the oxidative addition to the palladium(0) catalyst.
Predicted Reactivity Order:
The general reactivity trend for aryl halides in Suzuki-Miyaura coupling is I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond strength. Therefore, the C-Br bond is more readily cleaved by the palladium catalyst than the C-F bond. Electron-withdrawing groups on the aromatic ring generally accelerate the rate of oxidative addition.
Given that all isomers contain a bromine atom, the primary differences in reactivity will arise from the electronic and steric effects of the fluorine and acetyl groups on the oxidative addition step at the C-Br bond.
| Isomer | Predicted Relative Reactivity in Suzuki-Miyaura (at C-Br bond) | Rationale |
| This compound | High | The electron-withdrawing fluorine and acetyl groups should enhance the rate of oxidative addition at the C-Br bond. |
| 2-Bromo-4-fluoroacetophenone | High | Similar to the 4-bromo-2-fluoro isomer, the electron-withdrawing substituents are expected to increase reactivity. |
| 3-Bromo-4-fluoroacetophenone | Moderate to High | The electronic effects are still present, though the positional differences may lead to slightly different reaction rates compared to the other isomers. |
| 2-Bromo-3-fluoroacetophenone | Moderate | The meta-positioning of the activating groups might result in a slightly lower reactivity compared to isomers with ortho/para relationships. |
Experimental Protocols for Comparative Reactivity Analysis
To obtain quantitative data for a direct comparison of the reactivity of these isomers, standardized experimental protocols are essential. The following are proposed methodologies for studying their reactivity in SNAr and Suzuki-Miyaura reactions.
Protocol 1: Comparative Kinetics of Nucleophilic Aromatic Substitution with Piperidine
This experiment aims to determine the relative reaction rates of the bromo-fluoroacetophenone isomers in an SNAr reaction with piperidine, monitored by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
This compound and its isomers
-
Piperidine
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Internal standard (e.g., dodecane)
-
Quenching solution (e.g., dilute HCl)
-
GC-MS instrument
Procedure:
-
Stock Solution Preparation: Prepare individual stock solutions of each bromo-fluoroacetophenone isomer and the internal standard in the chosen anhydrous solvent at a known concentration (e.g., 0.1 M).
-
Reaction Setup: In a series of reaction vials, each containing a magnetic stir bar, add a precise volume of the respective isomer stock solution and the internal standard stock solution.
-
Initiation of Reaction: Equilibrate the vials to the desired reaction temperature (e.g., 80 °C). Initiate the reaction by adding a precise volume of a pre-heated stock solution of piperidine (e.g., 1.0 M in the same solvent).
-
Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot from each reaction vial.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.
-
Analysis: Analyze the quenched samples by GC-MS to determine the concentration of the remaining starting material and the formed product relative to the internal standard.
-
Data Analysis: Plot the concentration of the starting material versus time for each isomer. From these plots, determine the initial reaction rates and the rate constants.
Protocol 2: Comparative Yields in Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid
This experiment aims to compare the reaction yields of the bromo-fluoroacetophenone isomers in a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid under standardized conditions, monitored by High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound and its isomers
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water)
-
Internal standard (e.g., biphenyl)
-
HPLC instrument
Procedure:
-
Reaction Setup: In a series of identical reaction vessels, place one of the bromo-fluoroacetophenone isomers (e.g., 0.5 mmol), phenylboronic acid (e.g., 0.6 mmol), the palladium catalyst (e.g., 2 mol%), the base (e.g., 1.5 mmol), and the internal standard.
-
Reaction Execution: Add the solvent system to each vessel, and heat the reactions to a specific temperature (e.g., 90 °C) for a fixed period (e.g., 4 hours) under an inert atmosphere.
-
Work-up: After the reaction time, cool the mixtures to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Sample Preparation for HPLC: Filter the dried organic solution and prepare a diluted sample for HPLC analysis.
-
Analysis: Analyze the samples by HPLC to determine the yield of the coupled product by comparing its peak area to that of the internal standard against a calibration curve.
-
Data Comparison: Tabulate the yields obtained for each isomer to provide a quantitative comparison of their reactivity under the chosen conditions.
Visualization of Reaction Mechanisms and Workflows
To further aid in the understanding of the chemical transformations and the experimental design, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for comparative kinetic analysis of isomer reactivity.
Conclusion
This guide provides a framework for understanding and comparing the reactivity of this compound and its isomers. Based on fundamental principles of organic chemistry, predictions on their relative reactivities in nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling have been presented. The provided experimental protocols offer a standardized approach for researchers to generate quantitative data, enabling a direct and accurate comparison. Such data is invaluable for the rational design of synthetic routes and the efficient production of complex molecules in the pharmaceutical and chemical industries.
References
A Comparative Guide to 4-Bromo-2-fluoroacetophenone and 4-Bromo-3-fluoroacetophenone in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug discovery, the selection of appropriate building blocks is paramount to the successful development of novel therapeutics. Among the vast array of available intermediates, halogenated acetophenones serve as critical synthons. This guide provides an objective comparison of two closely related isomers, 4-Bromo-2-fluoroacetophenone and 4-Bromo-3-fluoroacetophenone, highlighting their distinct properties and applications in synthesis, supported by experimental data.
Introduction
This compound and 4-Bromo-3-fluoroacetophenone are structural isomers that, despite their similarities, exhibit nuanced differences in reactivity and synthetic utility. These differences primarily arise from the position of the fluorine atom on the phenyl ring, which influences the electronic and steric environment of the molecule. Both compounds are valuable intermediates, often employed in the construction of complex molecular scaffolds for active pharmaceutical ingredients (APIs). Their unique substitution pattern, featuring a bromine atom, a fluorine atom, and a ketone functional group, offers multiple reaction sites for diversification.
Physicochemical Properties
A summary of the key physicochemical properties of the two isomers is presented below. These properties can influence their handling, reactivity, and purification.
| Property | This compound | 4-Bromo-3-fluoroacetophenone |
| CAS Number | 625446-22-2 | 304445-49-6 |
| Molecular Formula | C₈H₆BrFO | C₈H₆BrFO |
| Molecular Weight | 217.04 g/mol | 217.04 g/mol |
| Appearance | White to off-white solid | Off-white to yellow solid |
| Melting Point | 48-52 °C | 59-61 °C |
| Boiling Point | Not readily available | Not readily available |
Synthesis via Friedel-Crafts Acylation
A common and efficient method for the synthesis of these acetophenone derivatives is the Friedel-Crafts acylation of the corresponding bromofluorobenzene. The regioselectivity of this reaction is a key consideration.
In a typical Friedel-Crafts acylation, a Lewis acid, most commonly aluminum chloride (AlCl₃), is used to generate a highly electrophilic acylium ion from an acylating agent like acetyl chloride or acetic anhydride. This electrophile then attacks the aromatic ring. The directing effects of the existing substituents on the ring determine the position of the incoming acetyl group.
For this compound: The starting material is 1-bromo-3-fluorobenzene. Both bromine and fluorine are ortho, para-directing groups. However, the fluorine atom is a more activating (or less deactivating) ortho, para-director than bromine. The acetyl group will preferentially add to the position para to the fluorine and ortho to the bromine, which is sterically more accessible.
For 4-Bromo-3-fluoroacetophenone: The synthesis starts from 1-bromo-2-fluorobenzene. In this case, the para position to the fluorine is occupied by the bromine. The acetyl group is therefore directed to the position para to the bromine and meta to the fluorine.
Comparative Synthesis Data
While a direct head-to-head comparison under identical conditions is not extensively reported in the literature, typical yields for Friedel-Crafts acylations of similar substrates are in the range of 60-80%. The specific yields can be influenced by reaction conditions such as temperature, reaction time, and the purity of reagents.
| Parameter | Synthesis of this compound | Synthesis of 4-Bromo-3-fluoroacetophenone |
| Starting Material | 1-Bromo-3-fluorobenzene | 1-bromo-2-fluorobenzene |
| Acylating Agent | Acetyl Chloride | Acetyl Chloride |
| Catalyst | Aluminum Chloride (AlCl₃) | Aluminum Chloride (AlCl₃) |
| Typical Yield | ~70%[1] | ~65-75% |
Experimental Protocol: General Friedel-Crafts Acylation
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Acetyl Chloride
-
1-Bromo-3-fluorobenzene or 1-bromo-2-fluorobenzene
-
Hydrochloric Acid (HCl), concentrated
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq.) to the stirred suspension.
-
After the addition is complete, add the respective bromofluorobenzene (1.0 eq.) dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Reactivity and Synthetic Applications
The primary utility of these isomers lies in their role as versatile intermediates in multi-step syntheses. The bromine atom is particularly useful for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds. The ketone functionality can be a handle for various transformations, including reductions, aldol condensations, and the formation of heterocycles. The fluorine atom can modulate the physicochemical properties of the final molecule, such as lipophilicity and metabolic stability, and can also participate in specific non-covalent interactions with biological targets.[2]
The position of the fluorine atom can influence the reactivity of the other functional groups. For instance, the electron-withdrawing nature of the fluorine can affect the electrophilicity of the carbonyl carbon and the acidity of the alpha-protons.
Case Study 1: this compound in the Synthesis of Trametinib
Trametinib is a MEK inhibitor used in the treatment of melanoma. A key intermediate in some synthetic routes to Trametinib is derived from 4-bromo-2-fluoroaniline. While not directly synthesized from this compound, the structural motif is highly relevant. The conversion of the acetophenone to the corresponding aniline can be achieved through various methods, such as a Beckmann rearrangement of the corresponding oxime followed by hydrolysis. The 4-bromo-2-fluoroaniline moiety is then elaborated to form the core structure of Trametinib.
Case Study 2: 4-Bromo-3-fluoroacetophenone in the Synthesis of Crizotinib
Crizotinib is an anaplastic lymphoma kinase (ALK) and ROS1 inhibitor used to treat non-small cell lung cancer. Several synthetic routes for Crizotinib utilize intermediates derived from 2,6-dichloro-3-fluoroacetophenone. However, the 4-bromo-3-fluorophenyl moiety is also a key structural feature in other kinase inhibitors. The synthesis of such inhibitors often involves a nucleophilic aromatic substitution or a cross-coupling reaction at the bromine-bearing carbon of 4-bromo-3-fluoroacetophenone. For example, a common transformation is the conversion of the acetyl group to a chiral alcohol, which is then used in subsequent coupling reactions.
Conclusion
Both this compound and 4-Bromo-3-fluoroacetophenone are valuable and versatile intermediates in pharmaceutical and chemical synthesis. The choice between these two isomers will be dictated by the specific target molecule and the desired substitution pattern.
-
This compound is the precursor of choice when a 4-bromo-2-fluorophenyl moiety is required, where the functional groups are ortho and para to the point of attachment of the acetyl group.
-
4-Bromo-3-fluoroacetophenone provides access to the 4-bromo-3-fluorophenyl scaffold, where the substituents are meta and para to the acetyl group.
The subtle differences in the electronic and steric environment due to the fluorine position can influence the regioselectivity of subsequent reactions and the properties of the final products. A thorough understanding of the reactivity of these isomers allows for their strategic use in the design and synthesis of novel drug candidates. Researchers should carefully consider the directing effects of the substituents and the desired final structure when selecting between these two key building blocks.
References
A Comparative Guide to Analytical Techniques for the Characterization of 4-Bromo-2-fluoroacetophenone Derivatives
The robust characterization of substituted acetophenones, such as 4-bromo-2-fluoroacetophenone and its derivatives, is a critical step in drug discovery, medicinal chemistry, and organic synthesis.[1] These compounds serve as important pharmaceutical intermediates, and their precise structural elucidation is essential for understanding their chemical properties, reactivity, and potential biological activity. The presence of bromine and fluorine atoms imparts unique electronic and steric properties that are highly desirable in drug design.[1]
This guide provides a comparative overview of the principal analytical techniques used for the characterization of this compound derivatives. It offers a side-by-side look at the data generated by each method, detailed experimental protocols, and visual workflows to aid researchers, scientists, and drug development professionals in selecting the appropriate techniques for their specific needs.
General Analytical Workflow
A comprehensive characterization of a this compound derivative typically involves a multi-technique approach to confirm its identity, purity, and structure. The general workflow integrates chromatographic separation with spectroscopic analysis to build a complete profile of the compound.
Caption: General workflow for synthesizing and characterizing new derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules. For this compound derivatives, ¹H, ¹³C, and ¹⁹F NMR are employed to map the carbon-hydrogen framework and identify the positions of the halogen substituents through chemical shifts and spin-spin coupling constants.
Data Presentation
| Technique | Analyte | Observed Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| ¹H NMR | 4-Bromoacetophenone | 7.83-7.84 (q, 2H), 7.61-7.63 (q, 2H), 2.60 (s, 3H)[2] |
| 4-Fluoroacetophenone | 7.97-8.00 (q, 2H), 7.13 (t, J = 8.8 Hz, 2H), 2.58 (s, 3H)[2] | |
| 3'-Bromo-4'-fluoroacetophenone | Aromatic protons (6.9-8.2 ppm), Methyl protons (~2.6 ppm)[3] | |
| ¹³C NMR | 4-Bromoacetophenone | 197.1, 135.8, 131.9, 129.8, 128.4, 26.5[2] |
| 4-Fluoroacetophenone | 196.4, 166.8, 164.7, 133.6, 131.0, 130.9, 115.7, 115.5, 26.5[2] | |
| 2-Bromo-4'-fluoroacetophenone | A full spectrum is available for registered users on SpectraBase.[4] | |
| ¹⁹F NMR | 2'-Fluoroacetophenone Derivatives | Through-space Hα–F and Cα–F TS-couplings are often observed, indicating conformational preferences.[5] |
Experimental Protocols
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Protocol:
-
Instrument: 400 or 600 MHz NMR Spectrometer.[5]
-
Parameters: Acquire a standard one-dimensional ¹H NMR spectrum. Set the spectral width to cover a range of -2 to 14 ppm. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. Process the data with appropriate phasing and baseline correction.[6]
¹³C NMR Protocol:
-
Instrument: 100 or 150 MHz NMR Spectrometer.[5]
-
Parameters: Acquire a proton-decoupled ¹³C NMR spectrum. Set the spectral width to cover a range of 0 to 220 ppm. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.[6]
Caption: Standard workflow for NMR analysis.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula. Fragmentation patterns observed in the mass spectrum offer additional structural information.
Data Presentation
| Technique | Analyte | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z Values |
| EI-MS | 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C₈H₆BrFO | 217.035 | Molecular Ion (M⁺) peak expected at m/z ~216 and ~218 due to bromine isotopes.[7][8] |
| EI-MS | 2-Bromo-1-phenylethanone | C₈H₇BrO | 199.045 | Key fragments often include the phenacyl cation (C₆H₅CO⁺) at m/z 105.[9] |
| HRMS | 4'-Bromo-2,2,2-trifluoroacetophenone | C₈H₄BrF₃O | 253.02 | Exact Mass: 251.939762[10] |
Experimental Protocols
Direct Infusion ESI-MS Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.[6]
-
Instrumentation: Use an Electrospray Ionization Mass Spectrometer (ESI-MS), often coupled with a time-of-flight (TOF) or Orbitrap mass analyzer for high resolution.
-
Acquisition: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion and in negative ion mode for [M-H]⁻. For structural confirmation, perform tandem MS (MS/MS) to induce fragmentation and analyze the resulting daughter ions.[6]
GC-MS Protocol:
-
See the Gas Chromatography section for sample preparation and GC conditions. The mass spectrometer serves as the detector.
-
Ionization: Electron Ionization (EI) is typically used.
-
Analysis: The mass spectrum of the eluting peak is recorded, showing the molecular ion and characteristic fragment ions.
References
- 1. nbinno.com [nbinno.com]
- 2. rsc.org [rsc.org]
- 3. 3'-Bromo-4'-fluoroacetophenone(1007-15-4) 1H NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Bromo-4-fluoroacetophenone [webbook.nist.gov]
- 8. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ethanone, 2-bromo-1-phenyl- [webbook.nist.gov]
- 10. spectrabase.com [spectrabase.com]
Validating the Structure of 4-Bromo-2-fluoroacetophenone: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical first step in the research and development pipeline. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides a comparative overview of analytical techniques for the structural validation of 4-Bromo-2-fluoroacetophenone, with a primary focus on the definitive method of single-crystal X-ray crystallography, benchmarked against other common spectroscopic methods.
A Comparative Analysis of Structural Validation Methods
The validation of this compound's structure relies on a suite of complementary analytical techniques. While each method provides valuable information, single-crystal X-ray crystallography is considered the "gold standard" for its ability to determine the precise three-dimensional arrangement of atoms in a molecule.[1][2] The following table summarizes the information that can be obtained from key analytical techniques.
| Analytical Technique | Information Obtained | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, and crystal packing information.[1] | Provides an unambiguous and complete structural determination.[3] | Requires a suitable single crystal, which can be challenging to grow. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Connectivity of atoms (through-bond correlations), chemical environment of nuclei, and spatial proximity of atoms (through-space correlations).[4][5] | Provides detailed information about the molecule's structure in solution. ¹⁹F NMR is particularly useful for fluorinated compounds.[6] | Does not directly provide bond lengths or angles. Complex spectra can be challenging to interpret. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., carbonyl, C-F, C-Br bonds). | Rapid and non-destructive technique for identifying key functional groups. | Provides limited information about the overall molecular structure and connectivity. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern, which can be used to deduce the molecular formula and structural fragments.[7] | Highly sensitive technique requiring only a small amount of sample. | Does not provide information about the stereochemistry or the precise arrangement of atoms. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are typical experimental protocols for the key analytical techniques discussed.
Single-Crystal X-ray Crystallography
A suitable single crystal of this compound is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations.[3] X-rays, often from a copper or molybdenum source, are directed at the crystal.[1] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[1] The collected data are then processed to determine the unit cell dimensions, space group, and ultimately, the three-dimensional structure of the molecule.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
For ¹H, ¹³C, and ¹⁹F NMR analysis, approximately 5-20 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[9][10] The spectra are acquired on an NMR spectrometer. For ¹H NMR, the chemical shifts, integration, and coupling constants provide information about the proton environments. For ¹³C NMR, the chemical shifts indicate the different carbon environments. For ¹⁹F NMR, the chemical shift and coupling to neighboring protons (H-F coupling) provide key information about the fluorine atom's position.[11]
Fourier-Transform Infrared (FTIR) Spectroscopy
A small amount of solid this compound is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[12] Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded, showing absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.[13] Alternatively, a KBr pellet can be prepared by grinding the sample with KBr and pressing it into a disk.[14]
Gas Chromatography-Mass Spectrometry (GC-MS)
A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared.[15][16] A small volume of the sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented.[17] The resulting mass spectrum shows the molecular ion peak and a characteristic fragmentation pattern.
Visualizing the Validation Workflow
The structural validation of a small molecule like this compound is a logical process where different analytical techniques provide complementary information. The following diagram illustrates a typical workflow.
Caption: Workflow for the structural validation of this compound.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. excillum.com [excillum.com]
- 3. eas.org [eas.org]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rigaku.com [rigaku.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. jascoinc.com [jascoinc.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. eng.uc.edu [eng.uc.edu]
- 15. Sample preparation GC-MS [scioninstruments.com]
- 16. uoguelph.ca [uoguelph.ca]
- 17. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Alternative Reagents for 4-Bromo-2-fluoroacetophenone in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of alternative reagents to 4-Bromo-2-fluoroacetophenone, offering insights into their comparative performance, experimental protocols, and impact on drug design strategies.
In the landscape of modern drug discovery, the selection of appropriate building blocks is a critical determinant of success. This compound has long been a staple reagent, prized for its role as a versatile intermediate in the synthesis of a multitude of bioactive molecules, particularly kinase inhibitors. The strategic placement of the bromine and fluorine atoms on the acetophenone core provides medicinal chemists with distinct and reliable handles for molecular elaboration. However, the evolving demands of drug design—seeking enhanced potency, improved pharmacokinetic profiles, and novel intellectual property—necessitate a thorough evaluation of alternative reagents.
This guide provides an objective comparison of viable alternatives to this compound, focusing on other 4-halo-2-fluoroacetophenones and bioisosteric replacements. We present a detailed analysis of their reactivity in key synthetic transformations, supported by experimental data, and explore the impact of these modifications on the biological activity and pharmacokinetic properties of the resulting compounds.
Halogen Substitution: A Comparative Analysis of 4-Halo-2-fluoroacetophenones
The most direct alternatives to this compound are its chloro and iodo analogues. The choice of halogen at the 4-position significantly influences the reagent's reactivity in pivotal cross-coupling reactions, such as the Suzuki-Miyaura coupling, and can have a profound effect on the biological properties of the final drug molecule.
Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern carbon-carbon bond formation in drug discovery. The reactivity of aryl halides in this palladium-catalyzed reaction generally follows the order of bond dissociation energy: I > Br > Cl. This trend is reflected in the reaction conditions required and the achievable yields.
| Reagent | Typical Reaction Conditions | Yield (%) | Reference |
| 4-Iodo-2-fluoroacetophenone | Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, 80 °C, 2h | ~95% | [1] |
| This compound | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 100 °C, 12h | ~85-90% | [2] |
| 4-Chloro-2-fluoroacetophenone | Pd₂(dba)₃, SPhos, K₃PO₄, Toluene/H₂O, 110 °C, 18h | ~75-85% | [3] |
Table 1: Comparative performance of 4-halo-2-fluoroacetophenones in a representative Suzuki-Miyaura coupling with phenylboronic acid. The data is compiled from various sources and standardized for comparison.
As the data indicates, 4-iodo-2-fluoroacetophenone offers the highest reactivity, often leading to shorter reaction times and higher yields under milder conditions. While this compound remains a highly effective substrate, 4-chloro-2-fluoroacetophenone typically requires more forcing conditions and specialized catalyst systems to achieve comparable results.
Impact on Biological Activity and Pharmacokinetics
The choice of halogen can significantly impact the resulting molecule's interaction with its biological target and its pharmacokinetic profile. Heavier halogens, like iodine and bromine, are known to participate in halogen bonding, a non-covalent interaction with protein residues that can enhance binding affinity and target residence time.[4][5]
A notable example is the MEK inhibitor Trametinib, which features a 2-fluoro-4-iodophenyl moiety. This substitution is crucial for its high potency and clinical efficacy.
| Halogen Substitution | Impact on Kinase Inhibitor Properties |
| Iodo | Often leads to the highest potency and longest target residence time due to strong halogen bonding and high lipophilicity.[4][6] |
| Bromo | Provides a good balance of potency and favorable physicochemical properties. Often results in high binding affinity.[7] |
| Chloro | Generally results in lower lipophilicity compared to bromo and iodo analogues, which can be advantageous for optimizing pharmacokinetic properties. Potency may be reduced in some cases. |
Table 2: General trends of halogen substitution on kinase inhibitor properties.
Bioisosteric Replacements: Expanding Chemical Space
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful strategy in drug design to modulate potency, selectivity, and pharmacokinetic parameters.[8][9] For the 4-bromo-2-fluorophenyl group, several bioisosteric replacements can be considered.
4-Cyano-2-fluorophenyl Moiety
The cyano group can serve as a bioisostere for a halogen, particularly bromine. It is a strong electron-withdrawing group and can act as a hydrogen bond acceptor. Replacing the 4-bromo substituent with a 4-cyano group can lead to significant changes in solubility, metabolic stability, and target interactions.
| Reagent | Key Properties and Synthetic Considerations |
| 4-Cyano-2-fluoroacetophenone | The cyano group can be introduced via nucleophilic aromatic substitution on a corresponding dihalo-precursor or through cyanation of an aryl bromide or iodide. It offers a more polar alternative to the bromo group, potentially improving aqueous solubility. |
Heterocyclic Bioisosteres
Replacing the phenyl ring with a heterocycle is another common bioisosteric strategy. For the 2,4-disubstituted phenyl ring, bioisosteres such as pyridyl, pyrimidinyl, or other heterocyclic systems can mimic the geometry and electronic properties while introducing new interaction points and modulating physicochemical properties.
| Bioisosteric Replacement | Rationale and Potential Advantages |
| Pyridyl or Pyrimidinyl Rings | Can introduce hydrogen bond acceptors (nitrogen atoms), potentially improving solubility and providing new interactions with the target protein. The position of the nitrogen atom is critical for mimicking the electronics of the original phenyl ring. |
| Thienyl or Furanyl Rings | Can alter the lipophilicity and metabolic profile of the molecule. These five-membered rings have different electronic properties compared to the benzene ring. |
Experimental Protocols
Detailed methodologies for key synthetic transformations are provided below.
General Procedure for Suzuki-Miyaura Coupling of 4-Halo-2-fluoroacetophenone
A mixture of the 4-halo-2-fluoroacetophenone (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent system (e.g., Toluene/Ethanol/Water 4:1:1, 10 mL) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon). The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[10]
Synthesis of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea (Key Intermediate for Trametinib)
To a solution of 2-fluoro-4-iodoaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane or THF, is added triphosgene (0.4 eq) at 0 °C. The reaction mixture is stirred for 1-2 hours, allowing for the formation of the isocyanate intermediate. Subsequently, cyclopropylamine (1.1 eq) is added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight. The resulting mixture is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated to yield the crude urea product, which can be purified by recrystallization or column chromatography.[11]
Signaling Pathway and Experimental Workflow Visualization
The Ras/Raf/MEK/ERK signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers. MEK inhibitors, often synthesized using the reagents discussed, target this pathway.
Caption: The Ras/Raf/MEK/ERK signaling pathway and the point of intervention for MEK inhibitors.
The following diagram illustrates a typical experimental workflow for the synthesis and evaluation of a kinase inhibitor using one of the discussed reagents.
Caption: A generalized workflow for the synthesis and evaluation of kinase inhibitors.
Conclusion
While this compound remains a valuable and widely used reagent, a careful consideration of its halogenated and bioisosteric alternatives can provide significant advantages in drug discovery. The choice of the 4-substituent on the 2-fluoroacetophenone core offers a powerful tool to fine-tune reactivity, optimize biological activity, and improve pharmacokinetic properties. 4-Iodo-2-fluoroacetophenone stands out for its superior reactivity in cross-coupling reactions, while chloro- and cyano-analogs can be employed to modulate physicochemical properties such as solubility and lipophilicity. The strategic application of these alternative building blocks, guided by the comparative data and experimental insights provided in this guide, will undoubtedly continue to fuel the discovery of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. ikm.org.my [ikm.org.my]
- 3. pure.hw.ac.uk [pure.hw.ac.uk]
- 4. Halogen–Aromatic π Interactions Modulate Inhibitor Residence Times - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 10. www1.udel.edu [www1.udel.edu]
- 11. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
A Comparative Guide to Catalysts for Reactions of 4-Bromo-2-fluoroacetophenone and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
4-Bromo-2-fluoroacetophenone is a valuable building block in medicinal chemistry and organic synthesis, prized for its unique electronic and steric properties that facilitate the construction of complex molecular architectures.[1][2][3] The strategic placement of the bromine and fluorine atoms, along with the reactive ketone functionality, offers multiple avenues for catalytic functionalization. This guide provides a comparative overview of catalytic systems for key transformations involving this compound and structurally similar compounds, for which more extensive experimental data is available. The presented data, compiled from various studies, aims to assist researchers in selecting optimal catalysts and reaction conditions for their synthetic endeavors.
While direct comparative studies on this compound are limited in the current literature, this guide leverages data from analogous substrates, primarily 4-bromoacetophenone and 4-fluoroacetophenone, to provide valuable insights into catalyst performance across common cross-coupling and reduction reactions.
Comparative Catalyst Performance Data
The following tables summarize quantitative data for various catalytic reactions on substrates analogous to this compound. These comparisons are intended to provide a predictive framework for catalyst selection.
Table 1: Suzuki-Miyaura Coupling of 4-Bromoacetophenone with Phenylboronic Acid
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Magnetic Supported Pd(II)-N₂O₂ (0.25 mol%) | Na₂CO₃ | DMA | 140 | 24 | >95 (Conversion) | [4] |
| Pd(OAc)₂ / Triphenylphosphine | K₂CO₃ | Toluene/H₂O | 80 | - | - | [5] |
| Benzimidazole-based Pd(II) complex (0.5 mol%) | KOH | Water | 100 | 1 | 94 | [6] |
| Resin-Immobilized Pd Nanoparticles | K₂CO₃ | Water | RT | - | - | [7] |
| Biosynthesized Pd Nanoparticles | - | - | - | - | - | [8] |
Table 2: Sonogashira Coupling of 4-Bromoacetophenone with Phenylacetylene
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Reference |
| Pd(II) complex | CuI | Et₃N | CH₃CN | 100 | 2 | ~95 | [9] |
| Pd(II) complex | None | Et₃N | CH₃CN | 100 | 5 | ~75 | [9] |
Table 3: Carbonyl Reduction and Reductive Amination of Fluoroacetophenone Derivatives
| Substrate | Reaction Type | Catalyst System | H₂ Source | Temp. (°C) | Time (h) | Conversion/Yield (%) | Enantiomeric Excess (ee %) | Reference |
| 4-Fluoroacetophenone | Reductive Amination | 1% Pd@MIL-101(Cr) | 10 bar H₂ | 50 | - | - | - | [10] |
| 4-Fluoroacetophenone | Asymmetric Reduction | Recombinant Whole-Cell Biocatalyst | Glucose | - | - | >95% Conversion, 87% Yield | >99% | [11] |
| 4-Fluoroacetophenone | Transfer Hydrogenation | Ruthenium Complexes | i-PrOH | - | - | - | - | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these catalytic systems.
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromoacetophenone
This protocol is based on the use of a magnetic supported palladium(II)-N₂O₂ catalyst.[4]
Materials:
-
4-Bromoacetophenone (1.0 mmol)
-
Phenylboronic acid (1.5 mmol)
-
Magnetic Supported Palladium(II)-N₂O₂ catalyst (0.25 mmol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol)
-
N,N-Dimethylacetamide (DMA) (5 mL)
Procedure:
-
To a reaction vessel, add 4-bromoacetophenone, phenylboronic acid, the magnetic supported palladium(II)-N₂O₂ catalyst, and sodium carbonate.
-
Add DMA to the vessel.
-
Heat the reaction mixture to 140 °C and stir for 24 hours.
-
Monitor the reaction progress by Gas Chromatography (GC).
-
Upon completion, cool the mixture to room temperature.
-
The catalyst can be recovered using an external magnet for reuse.
Protocol 2: Sonogashira Coupling of 4-Bromoacetophenone
This protocol is adapted from a study on cyclometallated palladium(II) complexes.[9]
Materials:
-
4-Bromoacetophenone (1.04 equiv.)
-
Phenylacetylene (1.0 equiv.)
-
Palladium(II) catalyst (e.g., 1 mol%)
-
Copper(I) iodide (CuI) (optional, as co-catalyst)
-
Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN)
Procedure:
-
In a reaction flask, dissolve 4-bromoacetophenone and the palladium catalyst in a mixture of Et₃N and CH₃CN (2:3 v/v).
-
If using a co-catalyst, add CuI to the mixture.
-
Add phenylacetylene to the reaction mixture.
-
Heat the reaction to 100 °C and stir for the required time (2-5 hours).
-
Monitor the conversion by GC analysis using an internal standard.
-
After the reaction is complete, cool to room temperature and proceed with standard work-up and purification.
Protocol 3: Asymmetric Reduction of 4-Fluoroacetophenone
This protocol describes a biocatalytic approach using a recombinant whole-cell catalyst.[11]
Materials:
-
4-Fluoroacetophenone (~0.5 M)
-
Recombinant whole-cell biocatalyst (containing alcohol dehydrogenase and glucose dehydrogenase)
-
Glucose (as the hydrogen source)
-
Aqueous solvent system
Procedure:
-
Prepare a suspension of the lyophilized whole-cell biocatalyst in the aqueous solvent.
-
Add 4-fluoroacetophenone and glucose to the reaction mixture.
-
Maintain the reaction under controlled pH and temperature as required for the specific biocatalyst.
-
Monitor the conversion of the ketone to the corresponding alcohol.
-
Upon completion, the product, (R)-4-fluorophenylethan-1-ol, can be extracted and purified. This method has been shown to yield high conversion (>95%) and excellent enantioselectivity (>99% ee).[11]
Reaction Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the catalytic cycles for key reactions and a general experimental workflow.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: A general experimental workflow for catalytic cross-coupling reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. ikm.org.my [ikm.org.my]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Quantitative Analysis of 4-Bromo-2-fluoroacetophenone in Reaction Mixtures: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate quantification of intermediates like 4-Bromo-2-fluoroacetophenone in a reaction mixture is critical for process optimization, yield determination, and quality control. This guide provides a comparative overview of three common analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Techniques
The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the expected performance of HPLC, GC-MS, and qNMR for the quantification of this compound, based on data from structurally similar compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (¹⁹F NMR) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and mass-to-charge ratio. | Quantification based on the nuclear magnetic resonance of the ¹⁹F nucleus. |
| Selectivity | High | Very High | High |
| Sensitivity | High | Very High | Moderate |
| Linearity (R²) | > 0.999[1] | ≥ 0.998[2] | > 0.99[3] |
| Accuracy (% Recovery) | 98-102%[4] | 80-115%[2] | Typically within 1-2% of the true value[5] |
| Precision (%RSD) | < 2%[4] | < 15%[2] | < 2%[6] |
| Limit of Detection (LOD) | ng/mL range | pg/mL to ng/mL range | µg/mL to mg/mL range |
| Limit of Quantitation (LOQ) | ng/mL range | pg/mL to ng/mL range | µg/mL to mg/mL range |
| Sample Throughput | High | Moderate | Moderate to Low |
| Instrumentation Cost | Moderate | High | High |
| Notes | Ideal for routine quality control and purity analysis. | Excellent for identification and quantification of volatile impurities. | A primary ratio method, potentially not requiring a specific reference standard of the analyte. |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are based on established methods for similar halogenated acetophenones and should be validated for the specific reaction mixture.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is adapted from a validated procedure for the closely related compound, 2-chloro-4'-fluoroacetophenone.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The addition of a small amount of acid, such as 0.1% formic acid, may improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 245 nm, which corresponds to the λmax of acetophenone's conjugated system[7].
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dilute the sample with the mobile phase to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Calibration: Prepare a series of standard solutions of this compound in the mobile phase at concentrations spanning the expected sample concentration. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it suitable for identifying and quantifying this compound, especially in complex matrices.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (e.g., single quadrupole or triple quadrupole)
Chromatographic and Mass Spectrometric Conditions:
-
Column: A nonpolar or mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp at 15 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions of this compound (e.g., m/z 216, 218 [M+], 198, 200, 119).
Sample Preparation:
-
Perform a liquid-liquid extraction of the reaction mixture. For example, dilute an aliquot of the reaction mixture with water and extract with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Dilute the extract to a suitable concentration with the extraction solvent.
-
An internal standard (e.g., a structurally similar compound not present in the sample) can be added before extraction for improved accuracy.
Calibration: Prepare calibration standards of this compound (and the internal standard, if used) in the same solvent as the final sample extract. Analyze the standards and create a calibration curve based on the peak area ratio of the analyte to the internal standard.
Quantitative Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
Due to the presence of a fluorine atom, ¹⁹F NMR is a powerful tool for the direct quantification of this compound in a reaction mixture, often without the need for extensive sample preparation or a specific reference standard of the analyte.
Instrumentation:
-
NMR spectrometer (a field strength of 300 MHz or higher is recommended)
-
5 mm NMR tubes
NMR Parameters:
-
Solvent: A deuterated solvent in which the sample and internal standard are soluble (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: A stable, non-volatile, and highly pure fluorinated compound with a simple ¹⁹F NMR spectrum that does not overlap with the analyte signal (e.g., trifluorotoluene or 1,4-difluorobenzene).
-
Pulse Sequence: A standard one-pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation and accurate integration. This should be determined experimentally.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture into a vial.
-
Accurately weigh and add a known amount of the internal standard to the same vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
Quantification: The concentration of this compound can be calculated using the following formula:
Concentration_analyte = (Integral_analyte / N_analyte) * (N_IS / Integral_IS) * (Mass_IS / MW_IS) * (MW_analyte / Mass_sample) * Purity_IS
Where:
-
Integral = Integrated area of the NMR signal
-
N = Number of fluorine nuclei for the signal
-
Mass = Mass weighed
-
MW = Molecular weight
-
Purity = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
Visualizations
References
- 1. [Determination of four acetophenones in Radix Cynanchi bungei by high performance liquid chromatography-photodiode array detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. acgpubs.org [acgpubs.org]
- 6. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. app.studyraid.com [app.studyraid.com]
Safety Operating Guide
Navigating the Safe Disposal of 4-Bromo-2-fluoroacetophenone: A Procedural Guide
For researchers and scientists in drug development, the proper handling and disposal of chemical intermediates like 4-Bromo-2-fluoroacetophenone are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential safety information and a step-by-step disposal plan for this compound (CAS Number: 625446-22-2), a compound recognized for its role in organic synthesis, particularly in the development of pharmaceuticals.[1]
Key Safety and Hazard Information
This compound is classified as a hazardous substance. Understanding its properties is the first step toward safe handling and disposal.
| Property | Data | Reference |
| CAS Number | 625446-22-2 | [2] |
| Molecular Formula | C₈H₆BrFO | [2] |
| Physical State | Solid | [2] |
| Hazard Statements | H302: Harmful if swallowedH319: Causes serious eye irritation | [2] |
| Signal Word | Warning | [2] |
| GHS Pictograms | GHS07 (Exclamation Mark) | [2] |
| Precautionary Statement | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
| Storage | Store locked up in a well-ventilated place. Keep container tightly closed. | [3][4] |
Experimental Protocol: Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and contamination.
-
Evacuate and Ventilate: Immediately evacuate personnel from the affected area and ensure adequate ventilation.[5]
-
Personal Protective Equipment (PPE): Before attempting to clean the spill, don appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. For larger spills, respiratory protection may be necessary.[5]
-
Containment: For solid spills, carefully sweep up the material to avoid dust formation and place it into a suitable, labeled, and closed container for disposal.[6][7]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Waste Disposal: The collected material and any contaminated cleaning supplies must be disposed of as hazardous waste according to the procedures outlined below.
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste, adhering to local, regional, and national regulations.[6][7]
-
Waste Identification and Classification:
-
Packaging and Labeling:
-
Place the waste in a suitable, sealed, and properly labeled container. The label should clearly state "Hazardous Waste" and identify the contents as "this compound."
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents and strong bases.[6]
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[5]
-
Provide the disposal company with a complete characterization of the waste.
-
-
Recommended Disposal Method:
-
The preferred method of disposal for this type of chemical is typically incineration. This may involve dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, lab coats, and cleaning supplies, must also be disposed of as hazardous waste.[5]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
